Hexane-1,3,6-tricarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexane-1,3,6-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c10-7(11)3-1-2-6(9(14)15)4-5-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARBTHSZMNCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC(=O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564148 | |
| Record name | Hexane-1,3,6-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-40-3 | |
| Record name | Hexane-1,3,6-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Hexane-1,3,6-tricarboxylic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexane-1,3,6-tricarboxylic acid, a tricarboxylic acid with the molecular formula C₉H₁₄O₆, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring three carboxylic acid functional groups on a hexane backbone, imparts specific chemical characteristics that make it a potential building block in the synthesis of more complex molecules, including polymers and pharmaceutical agents. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, details on experimental protocols for their determination, and a visualization of its synthesis pathway.
Chemical and Physical Properties
The properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed or predicted based on its chemical structure.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1572-40-3 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₆ | [1][2][3] |
| Molecular Weight | 218.20 g/mol | [1] |
| Canonical SMILES | C(CC(CCC(=O)O)C(=O)O)CC(=O)O | [1] |
| InChI Key | YSARBTHSZMNCIB-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Method | Source |
| Melting Point | 112 °C | Experimental | [2] |
| Boiling Point | 439.9 ± 30.0 °C | Predicted | [2] |
| Density | 1.352 ± 0.06 g/cm³ | Predicted | [2] |
| XLogP3 | -0.2 | Computed | [1] |
| pKa Values | Not Experimentally Determined | - |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of carboxylic acids like this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using the capillary tube method with either a Thiele tube or a modern digital melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within a Thiele tube.
-
Heating: The Thiele tube is heated gently and uniformly at the side arm. The temperature is raised slowly (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (for liquids)
While this compound is a solid at room temperature, a general method for determining the boiling point of a high-boiling organic liquid is provided for completeness.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).
-
Heating: The apparatus is heated slowly. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a solid organic compound can be determined using the volumetric flask method.
Methodology:
-
Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed (m₁).
-
Mass of Flask with Sample: A known mass of this compound is added to the flask, and the flask is weighed again (m₂).
-
Filling with Solvent: A solvent in which the compound is insoluble is added to the flask until the calibration mark is reached. The flask is then reweighed (m₃).
-
Mass of Flask with Solvent Only: The flask is emptied, cleaned, dried, and filled to the mark with the same solvent and weighed (m₄).
-
Calculation: The density (ρ) of the solid is calculated using the following formula: ρ = (m₂ - m₁) / [((m₄ - m₁) / ρ_solvent) - ((m₃ - m₂) / ρ_solvent)] where ρ_solvent is the density of the solvent at the experimental temperature.
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.
Methodology:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in a measured volume of the water-saturated octanol. This solution is then mixed with a measured volume of the octanol-saturated water in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Acid Dissociation Constant (pKa) Determination
Potentiometric titration is a common and accurate method for determining the pKa values of an acid.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent if the solubility is low.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acid solution. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a tricarboxylic acid, three inflection points and three half-equivalence points would be expected, corresponding to the three pKa values.
Synthesis Pathway
This compound can be synthesized via the hydrolysis of its corresponding trinitrile, Hexane-1,3,6-tricarbonitrile. This reaction involves the conversion of the nitrile functional groups (-C≡N) into carboxylic acid groups (-COOH) in the presence of water and an acid or base catalyst.
Caption: Synthesis pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and drug development. While a complete experimental dataset for this compound is not yet available in the public domain, the provided predicted values and detailed experimental protocols offer a strong basis for its further investigation and application. The outlined synthesis pathway further clarifies its chemical accessibility. As research progresses, a more comprehensive experimental characterization of this versatile molecule is anticipated, which will undoubtedly broaden its potential applications in science and industry.
References
CAS number and synonyms for Hexane-1,3,6-tricarboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexane-1,3,6-tricarboxylic acid is a tricarboxylic acid with the molecular formula C9H14O6.[1] While specific in-depth research and applications for this particular molecule are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known properties and outlines general methodologies for the synthesis and analysis of aliphatic tricarboxylic acids, which are applicable to this compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the broader class of polycarboxylic acids.
Chemical Identity and Properties
This compound is identified by the CAS Number 1572-40-3.[2][3][4][5] A summary of its key identifiers and computed physicochemical properties is presented below.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 1572-40-3[2][3][4][5] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C9H14O6[1] |
| Synonyms | 1,3,6-Hexanetricarboxylic acid, 4-Carboxyoctanedioic acid |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 218.205 g/mol [3] |
| XLogP3 | -0.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
| Exact Mass | 218.07903816 |
| Topological Polar Surface Area | 112 Ų |
| Heavy Atom Count | 15 |
| Complexity | 247 |
Data sourced from PubChem and other chemical databases.[2]
Synthesis of Aliphatic Tricarboxylic Acids: A General Protocol
General Experimental Protocol: Hydrolysis of a Tricarbonitrile
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tricarbonitrile (e.g., Hexane-1,3,6-tricarbonitrile) in an excess of a strong mineral acid, such as 6M hydrochloric acid or sulfuric acid.
-
Reaction Conditions : Heat the mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the disappearance of the starting material.
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If it remains in solution, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : The crude tricarboxylic acid can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterization : The final product should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A patent for the preparation of Hexane-1,3,6-tricarbonitrile suggests its synthesis from an aliphatic α-ω-dinitrile and acrylonitrile in the presence of a base.[6] This trinitrile can then be used as the starting material for the synthesis of this compound as described above.
Caption: Synthesis of this compound via hydrolysis.
Analysis and Characterization of Aliphatic Carboxylic Acids
A variety of analytical techniques can be employed for the characterization of aliphatic carboxylic acids.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the separation and quantification of carboxylic acids. Ion-exclusion chromatography is particularly suitable for separating aliphatic and aromatic carboxylic acids.[7]
-
Gas Chromatography (GC) : For volatile carboxylic acids, or those that can be derivatized to become volatile, GC is an effective analytical method.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are invaluable for elucidating the molecular structure of carboxylic acids.
-
Infrared (IR) Spectroscopy : The presence of the carboxylic acid functional group is readily identified by its characteristic broad O-H stretch and the sharp C=O stretch in the IR spectrum.
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Qualitative Tests
Simple chemical tests can indicate the presence of a carboxylic acid functional group:
-
Litmus Test : Carboxylic acids are acidic and will turn blue litmus paper red.[8]
-
Sodium Bicarbonate Test : The reaction of a carboxylic acid with a sodium bicarbonate solution will produce carbon dioxide gas, which is observed as effervescence.[8]
Potential Applications and Biological Relevance
While specific biological activities or drug development applications for this compound are not documented, the broader class of aliphatic carboxylic acids has diverse industrial and biological relevance. They are used in the production of polymers, resins, and dyes.[9] Some are naturally occurring and participate in normal biochemical processes.[9] For instance, tricarboxylic acids like citric acid are central intermediates in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[10]
The toxicological profiles of aliphatic carboxylic acids are generally of low concern, with the primary adverse effects being irritation at high concentrations.[11] Quantitative structure-activity relationship (QSAR) studies have been conducted on the toxicity of aliphatic carboxylic acids to various organisms.[4]
Conclusion
This compound is a chemical compound for which detailed, specific research is limited. However, by understanding the general chemistry, synthesis, and analysis of aliphatic tricarboxylic acids, researchers and drug development professionals can establish a framework for working with this and related molecules. The methodologies and data presented in this guide provide a starting point for further investigation into the properties and potential applications of this compound. Future research is needed to elucidate its specific biological activities and explore its potential in various scientific and industrial fields.
References
- 1. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. QSAR analyses of the toxicity of aliphatic carboxylic acids and salts to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Hexane-1,3,6-tricarboxylic Acid: A Technical Overview of its Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties
Basic physicochemical data for Hexane-1,3,6-tricarboxylic acid is summarized in the table below, primarily sourced from chemical databases.
| Property | Value | Source |
| CAS Number | 1572-40-3 | [ChemicalBook] |
| Molecular Formula | C₉H₁₄O₆ | [PubChem] |
| Molecular Weight | 218.2 g/mol | [ChemicalBook] |
| IUPAC Name | This compound | [PubChem] |
| Synonyms | 1,3,6-Hexanetricarboxylic acid | [PubChem] |
Synthesis of this compound
The primary route to obtaining this compound is through the hydrolysis of its corresponding trinitrile, 1,3,6-Hexanetricarbonitrile[1]. This trinitrile serves as a crucial intermediate, and its synthesis is the most extensively documented aspect of producing the final acid.
Synthesis of the Precursor: 1,3,6-Hexanetricarbonitrile
Recent advancements, particularly highlighted in patent literature, describe a two-stage process for the synthesis of 1,3,6-Hexanetricarbonitrile. This method is presented as a more selective alternative to direct reactions, which can lead to unwanted polymerizations[2].
Experimental Protocol for 1,3,6-Hexanetricarbonitrile Synthesis (based on patent literature):
The synthesis is typically conducted in two main steps:
-
Formation of an Intermediate from Adiponitrile: The process begins with the reaction of an aliphatic α-ω-dinitrile, such as adiponitrile, in the presence of a strong base to form an intermediate[2]. A preferred embodiment of this process involves obtaining an intermediate from adiponitrile under strongly basic reaction conditions[3]. The cyclization of adiponitrile to 2-amino-1-cyclopentene-1-carbonitrile is a known reaction under strongly basic conditions[3].
-
Reaction with Acrylonitrile: The intermediate formed in the first step is then reacted with acrylonitrile under weakly basic conditions to yield 1,3,6-Hexanetricarbonitrile[2]. This two-step approach is designed to be a selective synthesis of the desired tricarbonitrile[2]. The synthesis can preferably be carried out as a one-pot reaction[3].
An alternative, older method for the preparation of 1,3,6-Hexanetricarbonitrile involves the reaction of 2-amino-1-cyclopentene-1-carbonitrile with acrylonitrile in the presence of elemental sodium. However, this method is considered to have a significant safety risk, making it unsuitable for large-scale industrial production[2][3][4].
The following diagram illustrates the general workflow for the synthesis of 1,3,6-Hexanetricarbonitrile from adiponitrile and acrylonitrile as described in the patent literature.
Caption: A simplified workflow for the two-step synthesis of 1,3,6-Hexanetricarbonitrile.
Final Step: Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the nitrile groups of 1,3,6-Hexanetricarbonitrile. This reaction can be carried out under either acidic or basic conditions to yield this compound[1]. This tricarboxylic acid is noted for its application as a detergent[2].
The logical relationship for the final conversion is depicted in the following diagram.
Caption: The conversion of 1,3,6-Hexanetricarbonitrile to this compound.
Conclusion
While the historical discovery of this compound remains obscure, modern synthetic chemistry provides a clear pathway to its production. The key to its synthesis lies in the controlled formation of its precursor, 1,3,6-Hexanetricarbonitrile, from readily available starting materials like adiponitrile and acrylonitrile. The subsequent hydrolysis of the trinitrile provides the final tricarboxylic acid. The patent literature suggests an industrial interest in this compound, particularly for its use as a detergent. Further research into the reaction kinetics and optimization of the synthesis of the trinitrile precursor could be of value for industrial applications.
References
- 1. 1,3,6-Hexanetricarbonitrile | 1772-25-4 | Benchchem [benchchem.com]
- 2. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 3. US6790976B2 - Process for producing aliphatic tricarbonitriles - Google Patents [patents.google.com]
- 4. CN1341589A - Process for preparing aliphatic trinitrile - Google Patents [patents.google.com]
Hexane-1,3,6-tricarboxylic Acid: A Synthetic Compound with No Known Natural Sources
An extensive review of scientific literature and chemical databases reveals no evidence of Hexane-1,3,6-tricarboxylic acid occurring from natural sources. This technical guide addresses the current understanding of this compound, focusing on its synthetic origins, as no data supports its presence in plants, fungi, bacteria, or marine organisms.
For researchers, scientists, and drug development professionals investigating novel compounds, understanding the origin and synthesis of a molecule is paramount. While the allure of naturally derived compounds is strong, the available data indicates that this compound is a product of chemical synthesis rather than a constituent of any known biological system.
Absence of Natural Occurrence and Biosynthesis
Comprehensive searches of scholarly articles and chemical repositories have failed to identify any instance of this compound being isolated from a natural source. Consequently, there is no information regarding its potential biosynthesis or metabolic pathways in any organism. The focus of the available literature remains on its chemical properties and synthetic production.
Synthetic Pathway
The primary route to obtaining this compound is through the hydrolysis of its corresponding nitrile precursor, 1,3,6-Hexanetricarbonitrile.[1] This process involves the conversion of the three nitrile functional groups (-C≡N) into carboxylic acid groups (-COOH) through the addition of water, typically under acidic or basic conditions.
Figure 1. Synthetic route to this compound.
Notably, 1,3,6-Hexanetricarbonitrile itself is not a naturally occurring compound but is generated as a byproduct during the industrial electrochemical synthesis of adiponitrile, a key precursor in the production of nylon.[2][3] This industrial origin further solidifies the classification of this compound as a synthetic chemical.
Physicochemical Data
While devoid of a natural origin story, the physicochemical properties of this compound are well-documented in various chemical databases. A summary of this information is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₆ | [4] |
| Molecular Weight | 218.20 g/mol | [4] |
| CAS Number | 1572-40-3 | [5] |
Conclusion
References
- 1. 1,3,6-Hexanetricarbonitrile | 1772-25-4 | Benchchem [benchchem.com]
- 2. 1,3,6-Hexanetricarbonitrile as electrolyte additive for high voltage Li-ion battery [yacooscience.com]
- 3. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 4. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1572-40-3 [m.chemicalbook.com]
Solubility profile of Hexane-1,3,6-tricarboxylic acid in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Hexane-1,3,6-tricarboxylic acid in both aqueous and organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally analogous compounds to predict its solubility characteristics. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.
Introduction to this compound
This compound (CAS No. 1572-40-3) is an aliphatic tricarboxylic acid with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.20 g/mol .[1][2] Its structure, featuring three carboxylic acid functional groups distributed along a hexane chain, suggests a high degree of polarity. Understanding the solubility of this compound is crucial for a variety of applications, including its use in polymer chemistry, as a chelating agent, and in the development of novel pharmaceutical formulations.[3] The solubility profile dictates how it can be handled, purified, and utilized in different solvent systems.
Predicted Solubility Profile
Based on its molecular structure and the general principles of solubility, this compound is predicted to exhibit the following solubility characteristics:
-
Aqueous Solubility: The presence of three carboxylic acid groups, which can readily form hydrogen bonds with water, suggests that this compound is likely to be highly soluble in water and other polar protic solvents. The computed XLogP3 value of -0.2 further supports its hydrophilic nature.[2]
-
Organic Solvent Solubility: Its solubility in organic solvents is expected to be highly dependent on the polarity of the solvent. It is anticipated to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in nonpolar solvents like hexane.
Quantitative Solubility Data for Analogous Compounds
To provide a more quantitative insight into the potential solubility of this compound, the following tables summarize the solubility data for two structurally similar tricarboxylic acids: citric acid and propane-1,2,3-tricarboxylic acid.
Table 1: Solubility of Citric Acid (2-hydroxypropane-1,2,3-tricarboxylic acid) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |
| Water | 10 | 119 | [4] |
| Water | 20 | 133 | [4] |
| Water | 30 | 148 | [4] |
| Water | 40 | 162 | [4] |
| Ethanol | 25 | 62 | [4] |
| Amyl Acetate | 25 | 4.41 | [4] |
| Diethyl Ether | 25 | 1.05 | [4] |
| Methanol | 19 | 197 | [5] |
| Propanol | 19 | 62.8 | [5] |
| Chloroform | - | 0.007 | [5] |
| Acetone | - | Soluble | [4] |
| DMSO | - | Soluble | [4] |
Table 2: Solubility of Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 18 | 500 mg/mL | |
| Methanol | - | Soluble | |
| Ether | - | Slightly Soluble |
The high water solubility of both citric acid and propane-1,2,3-tricarboxylic acid strongly suggests that this compound will also be highly soluble in aqueous solutions. The data for citric acid provides a good estimate for its likely solubility in various polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetone, Hexane) of analytical grade
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Data Presentation:
All quantitative solubility data should be summarized in a clearly structured table, allowing for easy comparison between different solvents. The table should include the solvent, temperature, and the determined solubility with standard deviations from replicate measurements.
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of the solubility determination process.
References
- 1. This compound | 1572-40-3 [m.chemicalbook.com]
- 2. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane-1,1,1-tricarboxylic acid | 111324-43-7 | Benchchem [benchchem.com]
- 4. Citric acid - Wikipedia [en.wikipedia.org]
- 5. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical and Stability Profile of Hexane-1,3,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to characterize the thermochemical and stability properties of Hexane-1,3,6-tricarboxylic acid. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on the detailed experimental protocols necessary for determining its key thermodynamic and stability parameters. This guide serves as a foundational resource for researchers and professionals in drug development, enabling them to conduct a thorough and accurate assessment of this compound for potential pharmaceutical applications.
Introduction
This compound is a complex organic molecule with potential applications in various scientific and industrial fields, including as a building block in polymer synthesis or as a chelating agent in drug delivery systems. A thorough understanding of its thermochemical properties and stability is paramount for its safe handling, formulation, and application. This guide outlines the essential experimental procedures for determining these critical parameters.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₆ | PubChem |
| Molecular Weight | 218.20 g/mol | PubChem |
| XLogP3-AA | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
Thermochemical Data
The following table outlines the key thermochemical parameters for this compound. Currently, there is no experimentally determined data for these properties. The subsequent sections detail the experimental protocols required for their determination.
| Parameter | Symbol | Value (To Be Determined) | Units |
| Standard Enthalpy of Formation | ΔHf° | Not Available | kJ/mol |
| Standard Molar Entropy | S° | Not Available | J/(mol·K) |
| Molar Heat Capacity (at constant pressure) | Cp | Not Available | J/(mol·K) |
Stability Data
The stability profile of a compound is critical for determining its shelf-life and appropriate storage conditions. The following table lists key stability parameters for this compound, which are yet to be experimentally determined.
| Parameter | Condition | Value (To Be Determined) |
| Decomposition Temperature | Inert Atmosphere | Not Available |
| Long-Term Stability | 25°C / 60% RH | Not Available |
| Accelerated Stability | 40°C / 75% RH | Not Available |
Experimental Protocols
A comprehensive evaluation of the thermochemical and stability properties of this compound requires the application of several analytical techniques. The following sections provide detailed methodologies for these essential experiments.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation can be calculated from the experimentally determined enthalpy of combustion using a bomb calorimeter.[1][2][3][4]
Objective: To measure the heat of combustion of this compound at constant volume.
Apparatus:
-
Oxygen bomb calorimeter
-
Pellet press
-
Fuse wire (e.g., nickel-chromium)
-
Crucible
-
High-pressure oxygen source
-
Calibrated thermometer or temperature sensor
-
Benzoic acid (as a standard for calibration)
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid.[5]
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in the crucible, and a fuse wire of known length is attached to the electrodes, ensuring it is in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.[1][2]
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[2]
-
Combustion: The bomb is submerged in a known volume of water in the calorimeter. The temperature of the water is monitored until it becomes stable. The sample is then ignited by passing an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.[1] The standard enthalpy of formation is then derived from the standard enthalpy of combustion.
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7][8]
Objective: To determine the molar heat capacity and identify any phase transitions (e.g., melting, glass transition) of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum)
-
Reference pan (empty)
-
High-purity indium (for temperature and enthalpy calibration)
Procedure:
-
Calibration: The instrument is calibrated for temperature and heat flow using a certified reference material like indium.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a sample pan.
-
Thermal Program: The sample and an empty reference pan are placed in the DSC cell. The temperature is ramped at a controlled rate (e.g., 10°C/min) over the desired temperature range.[8]
-
Data Acquisition: The differential heat flow to the sample and reference is measured as a function of temperature.
-
Analysis:
-
Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.[9]
-
Phase Transitions: Endothermic events (e.g., melting) or exothermic events (e.g., crystallization) are identified as peaks in the DSC thermogram. The temperature of the transition and the associated enthalpy change are determined from the peak position and area.[7]
-
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10]
Objective: To determine the decomposition temperature and thermal stability of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pan (e.g., platinum or alumina)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in the TGA sample pan.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled inert atmosphere.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Analysis: The TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. The temperatures at which specific mass loss percentages occur (e.g., 5% or 50%) are also reported. The decomposition of carboxylic acid groups can be observed in specific temperature ranges.[11][12]
Long-Term and Accelerated Stability Testing
Stability testing is crucial for determining the shelf-life of a substance under defined storage conditions. These protocols are often guided by the International Council for Harmonisation (ICH) guidelines for pharmaceutical products.[13][14]
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Apparatus:
-
Controlled environment stability chambers
-
Appropriate analytical instrumentation to assess purity and degradation (e.g., HPLC, GC-MS)
Procedure:
-
Sample Packaging: Samples of this compound are stored in containers that simulate the proposed packaging for storage and distribution.[15]
-
Storage Conditions:
-
Testing Frequency: Samples are withdrawn and analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).[16]
-
Analysis: At each time point, the samples are analyzed for changes in physical appearance, purity (assay), and the presence of degradation products.
-
Shelf-Life Determination: The data from these studies are used to establish a retest period or shelf-life for the compound.
Mandatory Visualizations
Experimental Workflow for Thermochemical and Stability Characterization
The following diagram illustrates the logical workflow for a comprehensive characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the experimental determination of the thermochemical and stability properties of this compound. While specific data for this compound is currently unavailable, the protocols outlined herein offer a clear path for researchers to generate this critical information. A thorough understanding of these properties is essential for the potential development and application of this compound in pharmaceutical and other scientific domains. The successful execution of these experiments will fill a significant knowledge gap and enable the safe and effective utilization of this compound.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. nsuworks.nova.edu [nsuworks.nova.edu]
- 4. scimed.co.uk [scimed.co.uk]
- 5. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 6. infinitalab.com [infinitalab.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability testing protocols | PPTX [slideshare.net]
- 16. www3.paho.org [www3.paho.org]
Investigating the Biological Activity of Hexane-1,3,6-tricarboxylic Acid: A Review of Existing Literature
A comprehensive review of scientific databases and patent literature reveals no documented biological activity for Hexane-1,3,6-tricarboxylic acid. Despite its clear chemical structure and commercial availability, this molecule has not been the subject of published research investigating its pharmacological, physiological, or biochemical effects in biological systems. This technical guide summarizes the available information and the absence of data, addressing the core requirements of researchers, scientists, and drug development professionals.
Absence of Biological Data
Extensive searches of prominent scientific databases, including PubChem, ChemicalBook, and Molport, yield information on the physical and chemical properties of this compound. However, these resources contain no data pertaining to its biological activity, such as in vitro or in vivo studies, mechanism of action, or potential therapeutic effects.
Industrial and Synthetic Context
While no biological studies are available, the patent literature provides some context for the compound's use. A European patent application (EP1170282A1) details the synthesis of the precursor molecule, 1,3,6-Hexanetricarbonitrile. The patent notes that this compound can be produced from this precursor through hydrolysis and suggests its potential application as a detergent. This industrial use does not imply any specific biological activity within a pharmacological framework.
Data Presentation
Due to the lack of quantitative data on the biological activity of this compound, no tables of metrics such as IC₅₀, EC₅₀, or binding affinities can be provided.
Experimental Protocols
As there are no published studies on the biological activity of this compound, no experimental protocols for its evaluation are available in the literature.
Signaling Pathways and Experimental Workflows
The absence of research into the mechanism of action of this compound means there are no known signaling pathways or experimental workflows to visualize. Therefore, the generation of Graphviz diagrams as requested is not possible.
Conclusion for Researchers
For researchers, scientists, and drug development professionals, this compound represents a chemical entity with no known biological profile. Its potential use as a scaffold, linker, or building block in the synthesis of larger, biologically active molecules remains a theoretical possibility but is not supported by existing literature. Any investigation into the biological effects of this compound would be novel and would require foundational in vitro and in vivo screening to determine if any such activity exists. Without this foundational research, the molecule remains, from a biological perspective, uncharacterized.
An In-Depth Technical Guide to Hexane-1,3,6-tricarboxylic Acid: Exploring Derivatives and Functional Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexane-1,3,6-tricarboxylic acid, a structurally unique aliphatic tricarboxylic acid, and its derivatives represent a compelling area of chemical and pharmacological exploration. While not as extensively studied as other metabolic intermediates, its distinct architecture suggests potential for novel interactions with biological systems. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and functional analogues of this compound, aiming to stimulate further research and development in this promising area. Due to the limited direct research on this specific molecule, this guide draws upon established principles of organic synthesis and the known biological roles of structurally related long-chain and tricarboxylic acids to infer potential properties and applications.
Introduction to this compound
This compound (HTCA) is an organic compound with the molecular formula C₉H₁₄O₆. Its structure features a six-carbon hexane backbone with carboxylic acid groups at the 1, 3, and 6 positions. This arrangement of functional groups imparts specific chemical properties, including high polarity and the potential for multiple points of interaction with biological molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₆ | PubChem |
| Molecular Weight | 218.20 g/mol | PubChem |
| CAS Number | 1572-40-3 | PubChem |
| Predicted LogP | -0.8 | ChemAxon |
| Predicted pKa | 4.5, 4.8, 5.2 | ChemAxon |
Synthesis of this compound and Derivatives
The synthesis of this compound can be approached through the hydrolysis of its corresponding trinitrile precursor, 1,3,6-Hexanetricarbonitrile.
Synthesis of 1,3,6-Hexanetricarbonitrile
A patented method describes the synthesis of 1,3,6-Hexanetricarbonitrile via a Michael addition reaction.[1] This process involves the reaction of an appropriate dinitrile with acrylonitrile in the presence of a strong base.
Experimental Protocol: Synthesis of 1,3,6-Hexanetricarbonitrile (General Procedure)
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a suitable solvent and a strong base (e.g., sodium hydride).
-
Addition of Reactants: Adiponitrile (hexane-1,6-dinitrile) is added to the stirred suspension. Acrylonitrile is then added dropwise, maintaining the reaction temperature below a specified limit.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure.
A laboratory-scale synthesis has also been reported involving the reaction of 1,3,6-trichlorohexane with sodium cyanide.[2] Another method involves the reaction of 1,6-dicyano-2-butylene with HCl in methanol, followed by the addition of NaCN.[3][4]
Hydrolysis of 1,3,6-Hexanetricarbonitrile to this compound
Experimental Protocol: Hydrolysis of Aliphatic Trinitriles (General Procedure)
-
Acid-Catalyzed Hydrolysis: 1,3,6-Hexanetricarbonitrile is refluxed in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction progress is monitored by the cessation of ammonia evolution. The product, this compound, is then isolated by cooling and filtration or extraction.
-
Base-Catalyzed Hydrolysis: The trinitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is acidified to precipitate the tricarboxylic acid, which is then purified by recrystallization.
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Functional Analogues
While specific biological data for this compound is scarce, its structural similarity to key metabolic intermediates suggests potential roles in various biological processes. Long-chain dicarboxylic acids are known to be metabolized via peroxisomal β-oxidation, an alternative pathway to mitochondrial fatty acid oxidation.[5] This suggests that HTCA could potentially influence lipid metabolism.
Role in the Tricarboxylic Acid (TCA) Cycle
The Tricarboxylic Acid (TCA) cycle is a central metabolic pathway for the generation of energy and biosynthetic precursors.[6][7] The cycle utilizes tricarboxylic acids like citrate and isocitrate. The structural features of HTCA make it a candidate for interacting with enzymes of the TCA cycle.
Caption: Potential interaction of HTCA with TCA cycle enzymes.
Functional Analogues in Drug Development
The development of molecules that modulate the activity of TCA cycle enzymes is an active area of research, particularly in oncology. For example, inhibitors of isocitrate dehydrogenase (IDH) have been developed as cancer therapeutics. Given that HTCA is a tricarboxylic acid, it and its derivatives could serve as scaffolds for the design of novel enzyme inhibitors. The structure-activity relationship of such inhibitors often depends on the spatial arrangement of the carboxylic acid groups and the nature of the carbon backbone.
Table 2: Examples of Tricarboxylic Acid Analogues as Enzyme Inhibitors
| Compound Class | Target Enzyme | Therapeutic Area | Key Structural Features |
| Substituted Isocitrates | Isocitrate Dehydrogenase (IDH) | Oncology | Mimics the natural substrate isocitrate. |
| Carboxycitraconates | Aconitase | Metabolic Disorders | Contains a double bond that influences binding. |
| Long-chain dicarboxylates | Carnitine Palmitoyltransferase I | Metabolic Disorders | Long aliphatic chain with terminal carboxyl groups. |
The design of functional analogues of HTCA could involve:
-
Esterification: Converting one or more carboxylic acid groups to esters to modulate solubility and cell permeability.
-
Amidation: Forming amides to introduce new hydrogen bonding capabilities.
-
Chain modification: Altering the length or rigidity of the hexane backbone to optimize binding to target enzymes.
-
Introduction of other functional groups: Adding hydroxyl or amino groups to create additional interaction points.
Caption: Strategies for designing functional analogues of HTCA.
Data Presentation
Currently, there is a notable absence of quantitative biological data for this compound in publicly accessible literature. To facilitate future research, the following table outlines the types of data that would be crucial for characterizing the biological activity of HTCA and its analogues.
Table 3: Framework for Quantitative Data Collection
| Parameter | Experimental Assay | Relevance |
| IC₅₀ / Kᵢ Values | Enzyme Inhibition Assays (e.g., for IDH, Aconitase) | Quantifies the potency of inhibition. |
| EC₅₀ Values | Cell-based Assays (e.g., cell proliferation, cytokine production) | Measures the effective concentration in a cellular context. |
| Metabolic Stability | In vitro metabolism studies (e.g., liver microsomes) | Assesses the compound's susceptibility to metabolic breakdown. |
| Cell Permeability | Caco-2 Permeability Assay | Determines the ability of the compound to cross cell membranes. |
| In vivo Efficacy | Animal models of disease | Evaluates the therapeutic potential in a living organism. |
Conclusion and Future Directions
This compound presents an intriguing yet underexplored scaffold for chemical and pharmacological research. While direct biological data is limited, its synthesis is achievable through established chemical transformations. The structural relationship to key metabolic tricarboxylic acids suggests a potential for interaction with enzymes in central metabolism, offering a starting point for the design of novel therapeutic agents.
Future research should focus on:
-
Detailed Synthesis and Characterization: Developing and optimizing the synthesis of HTCA and a library of its derivatives.
-
Biological Screening: Systematically screening HTCA and its analogues against a panel of metabolic enzymes and in various disease-relevant cell-based assays.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing relationships between the chemical structure of these compounds and their biological activity to guide the design of more potent and selective molecules.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
By pursuing these avenues of research, the full potential of this compound and its derivatives as tools for chemical biology and as starting points for drug discovery can be unlocked.
References
- 1. EP1170282B1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 2. 1,3,6-Hexanetricarbonitrile | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,6-HEXANETRICARBONITRILE | 1772-25-4 [chemicalbook.com]
- 4. 1,3,6-HEXANETRICARBONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]
- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Step-by-Step Synthesis of Hexane-1,3,6-tricarboxylic Acid from its Nitrile Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of hexane-1,3,6-tricarboxylic acid via the hydrolysis of its precursor, hexane-1,3,6-tricarbonitrile. The procedure outlines a robust and reliable method suitable for laboratory-scale synthesis. This document includes a step-by-step experimental protocol, a summary of key quantitative data, and characterization details for the final product.
Introduction
This compound is a versatile building block in organic synthesis, finding applications in the development of novel polymers, chelating agents, and as a starting material for various pharmacologically active molecules. The synthesis of this tricarboxylic acid is most commonly achieved through the hydrolysis of the corresponding trinitrile. This process can be effectively carried out under either acidic or basic conditions, with both methods yielding the desired product. This note will focus on the acid-catalyzed hydrolysis, which typically offers a more direct route to the free carboxylic acid.
Reaction Scheme
The overall chemical transformation involves the conversion of the three nitrile functional groups in hexane-1,3,6-tricarbonitrile to carboxylic acid groups through hydrolysis.
Hexane-1,3,6-tricarbonitrile → this compound
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the final product.
| Property | Hexane-1,3,6-tricarbonitrile (Precursor) | This compound (Product) |
| IUPAC Name | Hexane-1,3,6-tricarbonitrile | This compound |
| CAS Number | 1772-25-4 | 1572-40-3 |
| Molecular Formula | C₉H₁₁N₃ | C₉H₁₄O₆ |
| Molecular Weight | 161.20 g/mol | 218.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | White crystalline solid |
| Boiling Point | 255-260 °C at 2 mmHg | Decomposes upon heating |
| Solubility | Soluble in organic solvents | Soluble in water and polar organic solvents |
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
Hexane-1,3,6-tricarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16.1 g (0.1 mol) of hexane-1,3,6-tricarbonitrile.
-
Acid Addition: Slowly and carefully add 150 mL of a 50% (v/v) aqueous solution of sulfuric acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia gas evolution (test with moist pH paper).
-
Cooling and Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Neutralization and Extraction: Carefully pour the cooled reaction mixture into a 1 L beaker containing 300 g of crushed ice. Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. This step should be performed with vigorous stirring in a well-ventilated fume hood due to the evolution of carbon dioxide.
-
Work-up: Transfer the neutralized solution to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Characterization
The final product can be characterized by various spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the hexane backbone and a broad singlet for the carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum should display signals for the three distinct carboxylic acid carbons in the range of 170-180 ppm, along with signals for the aliphatic carbons of the hexane chain.
-
FTIR: The infrared spectrum will show a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹, characteristic of a carboxylic acid.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the step-by-step synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
The neutralization step produces a significant amount of carbon dioxide gas; ensure adequate ventilation to prevent pressure buildup.
This application note provides a comprehensive guide for the synthesis of this compound. The described protocol is a representative method and may require optimization based on specific laboratory conditions and desired purity levels.
References
Industrial Scale Production of Hexane-1,3,6-tricarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial scale production of Hexane-1,3,6-tricarboxylic acid. The primary manufacturing route involves a two-step synthesis: the formation of Hexane-1,3,6-tricarbonitrile, followed by its hydrolysis to the final tricarboxylic acid product. This guide outlines the methodologies for both stages, including reaction parameters, purification techniques, and relevant quantitative data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis and process development.
Introduction
This compound is a versatile chemical intermediate with applications in various industries, including its use as a building block for polymers and as a component in detergents.[1] The efficient and scalable production of this compound is therefore of significant interest. The most viable industrial method proceeds through the formation and subsequent hydrolysis of a trinitrile precursor, Hexane-1,3,6-tricarbonitrile. This document details the protocols for this two-stage process, providing insights into the reaction conditions and purification strategies suitable for large-scale manufacturing.
Part 1: Synthesis of Hexane-1,3,6-tricarbonitrile
The initial step in the production of this compound is the synthesis of its trinitrile precursor. This is typically achieved through a Michael addition reaction involving an aliphatic α,ω-dinitrile and acrylonitrile. A patented method outlines a two-stage synthesis that can be performed as a one-pot reaction.[1]
Experimental Protocol: Synthesis of Hexane-1,3,6-tricarbonitrile
This protocol is based on the principles outlined in patent EP1170282B1.[1]
Materials:
-
Aliphatic α,ω-dinitrile (e.g., Adiponitrile)
-
Acrylonitrile
-
Strong base (e.g., Potassium tert-butoxide)
-
Weakly basic catalyst (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Addition funnels
-
Temperature and pressure monitoring equipment
-
Distillation apparatus for solvent removal
-
Filtration unit
Procedure:
-
Intermediate Formation:
-
Charge the reactor with the aliphatic α,ω-dinitrile and solvent.
-
Inert the reactor with nitrogen.
-
Heat the mixture to a temperature between 70°C and 120°C (preferably 80-100°C).[1]
-
Slowly add a solution of the strong base in the solvent to the reactor.
-
Maintain the reaction temperature and stir for a specified period to form the intermediate.
-
-
Reaction with Acrylonitrile:
-
Cool the reaction mixture.
-
Add the weakly basic catalyst.
-
Slowly add acrylonitrile to the reaction mixture, maintaining the temperature at a controlled level.
-
After the addition is complete, continue to stir the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-MS).
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture with an appropriate acid.
-
Wash the organic phase with water to remove salts.
-
Separate the aqueous and organic layers.
-
Remove the solvent from the organic layer by distillation under reduced pressure.
-
The crude Hexane-1,3,6-tricarbonitrile can be purified by vacuum distillation.
-
Quantitative Data Summary: Synthesis of Hexane-1,3,6-tricarbonitrile
| Parameter | Value/Range | Reference |
| Reactants | ||
| Aliphatic α,ω-dinitrile | Stoichiometric | [1] |
| Acrylonitrile | Stoichiometric to slight excess | [1] |
| Strong Base (e.g., K-tert-butoxide) | Catalytic amount | [1] |
| Weak Base (e.g., K2CO3) | Catalytic amount | [1] |
| Reaction Conditions | ||
| Temperature (Intermediate Formation) | 70 - 120 °C | [1] |
| Temperature (Acrylonitrile Addition) | Controlled, typically lower than the first stage | [1] |
| Pressure | Atmospheric | Assumed |
| Reaction Time | Varies depending on scale and specific reactants | - |
| Yield | High (specific yield not publicly disclosed) | - |
Part 2: Hydrolysis of Hexane-1,3,6-tricarbonitrile to this compound
The second and final stage of the production process is the hydrolysis of the three nitrile groups of Hexane-1,3,6-tricarbonitrile to carboxylic acid functionalities. This can be achieved through either acidic or alkaline hydrolysis. The choice between these methods will depend on factors such as desired purity, downstream processing, and cost.
Experimental Protocol: Hydrolysis of Hexane-1,3,6-tricarbonitrile
The following are generalized protocols for acidic and alkaline hydrolysis. Optimal conditions for industrial-scale production would require process-specific optimization.
Method A: Acidic Hydrolysis
Materials:
-
Hexane-1,3,6-tricarbonitrile
-
Strong acid (e.g., concentrated Hydrochloric acid or Sulfuric acid)
-
Water
Equipment:
-
Glass-lined or corrosion-resistant reactor with reflux condenser and stirrer
-
Heating and cooling system
-
Filtration or centrifugation equipment
-
Crystallizer
-
Drying oven
Procedure:
-
Reaction:
-
Charge the reactor with Hexane-1,3,6-tricarbonitrile and an aqueous solution of the strong acid.
-
Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis. The reaction progress can be monitored by measuring the evolution of ammonia or by chromatographic analysis of the reaction mixture.
-
During the reaction, ammonium salt of the acid used will be formed.
-
-
Isolation and Purification:
-
After completion of the reaction, cool the mixture to induce crystallization of the this compound.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the crystals with cold water to remove residual acid and ammonium salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.
-
Dry the purified crystals under vacuum.
-
Method B: Alkaline Hydrolysis
Materials:
-
Hexane-1,3,6-tricarbonitrile
-
Strong base (e.g., Sodium hydroxide or Potassium hydroxide)
-
Water
-
Strong acid for neutralization (e.g., Hydrochloric acid or Sulfuric acid)
Equipment:
-
Reactor with reflux condenser, stirrer, and off-gas scrubber
-
Heating and cooling system
-
Filtration or centrifugation equipment
-
Crystallizer
-
Drying oven
Procedure:
-
Reaction:
-
Charge the reactor with Hexane-1,3,6-tricarbonitrile and an aqueous solution of the strong base.
-
Heat the mixture to reflux. Ammonia gas will be evolved and should be passed through a scrubber.
-
Continue heating until the hydrolysis is complete. The reaction mixture will contain the trisodium or tripotassium salt of the tricarboxylic acid.
-
-
Isolation and Purification:
-
Cool the reaction mixture.
-
Carefully acidify the solution with a strong acid to a pH where the this compound precipitates. The pH for precipitation will need to be determined experimentally but will likely be below the first pKa of the acid.
-
Isolate the precipitated solid by filtration or centrifugation.
-
Wash the product with cold water to remove inorganic salts.
-
For higher purity, the crude acid can be recrystallized.
-
Dry the final product under vacuum.
-
Quantitative Data Summary: Hydrolysis of Nitriles (General)
The following table provides general parameters for nitrile hydrolysis based on analogous industrial processes for dicarboxylic acids like adipic acid. Specific values for this compound production would need to be optimized.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis | Reference |
| Reactants | |||
| Nitrile Concentration | Dependent on solubility and reaction rate | Dependent on solubility and reaction rate | - |
| Acid/Base Concentration | Excess molar equivalents per nitrile group | Excess molar equivalents per nitrile group | - |
| Reaction Conditions | |||
| Temperature | Reflux | Reflux | - |
| Pressure | Atmospheric or slightly elevated | Atmospheric | - |
| Reaction Time | Several hours to completion | Several hours to completion | - |
| Yield | Typically high (>90%) | Typically high (>90%) | - |
| Purification | |||
| Precipitation pH | N/A | Acidification to low pH | - |
| Recrystallization Solvent | Water, organic solvents | Water, organic solvents | - |
Process Flow and Logic
The overall industrial production process for this compound can be visualized as a two-step sequence. The first step involves the synthesis of the key intermediate, Hexane-1,3,6-tricarbonitrile, from readily available starting materials. The second step is the hydrolysis of this intermediate to the final product.
Caption: Overall workflow for the industrial production of this compound.
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the logical progression of the synthesis can be represented in a similar manner, highlighting the key transformations and reagents.
Caption: Logical pathway for the synthesis of this compound.
Conclusion
The industrial-scale production of this compound is a feasible process rooted in established organic synthesis principles. The two-step approach, involving the synthesis of a tricarbonitrile intermediate followed by hydrolysis, offers a viable route to this valuable chemical. The protocols and data presented herein provide a foundational understanding for researchers and professionals to develop and optimize this manufacturing process. Further pilot-scale studies would be necessary to refine the reaction conditions, maximize yields, and ensure the economic viability of the process.
References
Synthesis of Hexane-1,3,6-tricarboxylic Acid: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of Hexane-1,3,6-tricarboxylic acid. The synthesis is achieved through the hydrolysis of its corresponding trinitrile precursor, 1,3,6-Hexanetricarbonitrile. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a trifunctional organic acid with potential applications in various fields, including the development of novel polymers, cross-linking agents, and as a building block in the synthesis of pharmacologically active molecules. The presence of three carboxylic acid groups offers multiple points for chemical modification, making it a versatile synthon. The most direct laboratory-scale synthesis involves the hydrolysis of 1,3,6-Hexanetricarbonitrile, a reaction that can be effectively carried out under acidic conditions.
Experimental Protocol
The synthesis of this compound is performed via the acid-catalyzed hydrolysis of 1,3,6-Hexanetricarbonitrile. The nitrile groups are converted to carboxylic acids in the presence of a strong acid and heat.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,3,6-Hexanetricarbonitrile | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | Fisher Scientific |
| Deionized Water (H₂O) | High Purity | In-house |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | VWR |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Sigma-Aldrich |
| Round-bottom flask, 250 mL | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel, 500 mL | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter paper | - | - |
| pH paper | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,6-Hexanetricarbonitrile (10.0 g, 0.062 mol).
-
Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid (100 mL) to the flask. The addition should be done slowly and with stirring in a fume hood due to the exothermic nature of the reaction.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper held at the top of the condenser).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice with constant stirring.
-
Extraction: Transfer the resulting aqueous solution to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL) to remove any unreacted starting material and non-polar impurities.
-
Isolation of Product: The desired this compound remains in the aqueous layer. To isolate the product, the aqueous solution can be concentrated under reduced pressure using a rotary evaporator to remove water. Note: As the product is a non-volatile solid, evaporation of water will lead to its precipitation.
-
Purification: The crude solid product is collected by vacuum filtration. Recrystallization from hot water can be performed for further purification. Dissolve the crude product in a minimum amount of hot deionized water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The melting point should also be determined.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material (Trinitrile) Mass | 10.0 g |
| Molar Mass of Trinitrile | 161.21 g/mol |
| Moles of Trinitrile | 0.062 mol |
| Sulfuric Acid Solution | 50% (v/v) |
| Volume of Sulfuric Acid Solution | 100 mL |
| Reflux Time | 12 hours |
| Theoretical Yield of Tricarboxylic Acid | 13.53 g |
| Expected Yield | 10.8 - 12.2 g (80-90%) |
| Appearance | White crystalline solid |
| Molecular Formula | C₉H₁₄O₆ |
| Molecular Weight | 218.20 g/mol |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
The hydrolysis reaction evolves ammonia gas, which is toxic and has a strong odor. Ensure adequate ventilation.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound from its trinitrile precursor. The procedure is robust and expected to provide the target compound in good yield and high purity. The provided workflow and data tables offer a clear guide for researchers in the fields of chemistry and drug development.
Application Notes and Protocols: Utilizing Tri-carboxylic Acids in Novel Polymer Synthesis for Biomedical Applications
Introduction
The synthesis of novel biodegradable and biocompatible polymers is a cornerstone of advancement in drug delivery and tissue engineering. Tri-carboxylic acids, with their inherent trifunctionality, offer a unique platform for creating crosslinked polymer networks with tunable mechanical properties and degradation kinetics. While direct literature on the extensive use of Hexane-1,3,6-tricarboxylic acid in complex polymer synthesis is limited, its structural analogue, citric acid, is a well-established, FDA-approved monomer extensively used in the creation of biocompatible polyesters.
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of novel polymers using a tri-carboxylic acid, with a focus on citric acid-based polyesters as a prime exemplar. The methodologies and principles described herein are broadly applicable and can be adapted for the investigation of other tri-carboxylic acids like this compound.
Key Applications
Polymers derived from tri-carboxylic acids are particularly suited for a range of biomedical applications due to their biodegradability, biocompatibility, and tunable properties. Key application areas include:
-
Controlled Drug Delivery: The polymer matrix can be engineered to encapsulate therapeutic agents and release them in a controlled manner as the polymer degrades. The degradation rate, and thus the drug release profile, can be modulated by altering the monomer composition and crosslink density.
-
Tissue Engineering Scaffolds: The elastomeric nature of these polyesters makes them ideal for fabricating scaffolds that mimic the mechanical properties of soft tissues. These scaffolds can support cell adhesion, proliferation, and differentiation, promoting tissue regeneration.[1]
-
Biomedical Adhesives: The inherent adhesive properties of some citrate-based polymers make them suitable for use as biodegradable medical adhesives.
-
Antimicrobial Surfaces: Citrate-based materials have demonstrated intrinsic antimicrobial properties, which can be beneficial for implantable devices to reduce the risk of infection.[2]
Data Presentation: Properties of Citric Acid-Based Polyesters
The properties of polyesters synthesized from citric acid and various diols can be tailored by adjusting the monomer molar ratio and the post-polymerization conditions. The following tables summarize typical quantitative data for poly(1,8-octanediol-co-citrate) (POC), a well-characterized citric acid-based elastomer.
Table 1: Mechanical Properties of Poly(1,8-octanediol-co-citrate) (POC) [3][4]
| Monomer Molar Ratio (Octanediol:Citric Acid) | Post-Polymerization Conditions | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1:1 | 80°C, 1 day, no vacuum | 0.28 ± 0.03 | 0.35 ± 0.04 | 135 ± 15 |
| 1:1 | 120°C, 1 day, vacuum | 2.84 ± 0.12 | 3.62 ± 0.32 | 253 ± 19 |
| 1:1.2 | 120°C, 1 day, vacuum | 3.24 ± 0.26 | 3.10 ± 0.22 | 210 ± 25 |
| 1:0.8 | 120°C, 1 day, vacuum | 2.15 ± 0.18 | 2.95 ± 0.27 | 280 ± 30 |
Table 2: Thermal and Degradation Properties of POC (1:1 Molar Ratio) [3]
| Property | Value |
| Glass Transition Temperature (Tg) | -5 to 15 °C |
| Weight-Average Molecular Weight (Mw) of Pre-polymer | ~1088 Da |
| In-vitro Degradation (mass loss in PBS at 37°C after 8 weeks) | 30 - 100% (dependent on crosslinking) |
Experimental Protocols
Protocol 1: Synthesis of Poly(diol-co-citrate) Pre-polymer
This protocol describes the synthesis of a low molecular weight, soluble pre-polymer from citric acid and a linear aliphatic diol (e.g., 1,8-octanediol) via melt condensation.
Materials:
-
Citric Acid (anhydrous)
-
1,8-Octanediol
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Vacuum pump
Procedure:
-
Add equimolar amounts of citric acid and 1,8-octanediol to the three-neck round-bottom flask.
-
Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and an outlet leading to a bubbler.
-
Begin stirring and purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.
-
Heat the mixture to 160-165°C under a constant nitrogen flow until the reactants melt and form a homogenous solution.
-
Reduce the temperature to 140°C and continue the reaction under vigorous stirring for 1 hour. During this time, water, a byproduct of the condensation reaction, will be removed with the nitrogen flow.
-
After 1 hour, a viscous liquid pre-polymer is formed. The pre-polymer can be used immediately for post-polymerization or purified by dissolving in a suitable solvent (e.g., 1,4-dioxane) and precipitating in deionized water, followed by lyophilization.[5]
Protocol 2: Post-polymerization to Form a Crosslinked Elastomer
This protocol details the conversion of the pre-polymer into a crosslinked, insoluble elastomer through further heating under vacuum.
Materials:
-
Poly(diol-co-citrate) pre-polymer
-
Teflon molds
-
Vacuum oven
Procedure:
-
Pour the synthesized pre-polymer into Teflon molds of the desired shape and thickness.
-
Place the molds in a vacuum oven.
-
Heat the pre-polymer under vacuum (e.g., 2 Pa) at a temperature between 80°C and 120°C. The duration of this step can range from 1 to 3 days.[3]
-
The degree of crosslinking, and thus the mechanical properties of the final elastomer, can be controlled by adjusting the temperature and duration of the post-polymerization step.
-
After the specified time, turn off the heat and allow the elastomer to cool to room temperature under vacuum.
-
The resulting crosslinked poly(diol-co-citrate) elastomer can then be removed from the molds.
Protocol 3: Characterization of the Synthesized Polymer
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of ester bonds.
-
Procedure: Obtain the FTIR spectrum of the pre-polymer and the crosslinked elastomer.
-
Expected Result: A characteristic strong absorption peak around 1735-1740 cm⁻¹ corresponding to the C=O stretch of the ester group.[3]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the composition of the pre-polymer.
-
Procedure: Dissolve the purified pre-polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the ¹H NMR spectrum.
-
Expected Result: Integration of the characteristic peaks for citric acid and the diol can be used to confirm the monomer ratio in the pre-polymer.[3]
C. Mechanical Testing:
-
Purpose: To evaluate the tensile properties of the crosslinked elastomer.
-
Procedure: Prepare dog-bone shaped samples of the elastomer and perform tensile testing using a universal testing machine according to ASTM standards.
-
Data to Collect: Young's modulus, tensile strength, and elongation at break.
D. In-vitro Degradation Study:
-
Purpose: To assess the biodegradability of the polymer.
-
Procedure:
-
Prepare pre-weighed samples of the crosslinked elastomer.
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time points, remove the samples, rinse with deionized water, dry under vacuum until a constant weight is achieved, and record the weight.
-
Calculate the percentage of mass loss over time.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Citrate-Based Biomaterials and Their Applications in Regenerative Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Synthesis and Characterization of Biomimetic Citrate-Based Biodegradable Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hexane-1,3,6-tricarboxylic Acid in Polyurethane Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexane-1,3,6-tricarboxylic acid (HTCA) is a trifunctional carboxylic acid that can be incorporated into polyurethane (PU) synthesis to act as a crosslinking agent or a modifier. Its three carboxylic acid groups provide sites for reaction with isocyanates, leading to the formation of a three-dimensional polymer network. This crosslinking can significantly alter the physical and chemical properties of the resulting polyurethane, offering opportunities to tailor materials for specific high-performance applications. While its use is noted in specialized fields such as in the formulation of negative photosensitive resin compositions, the principles of its reactivity are applicable to a broader range of polyurethane systems[1][2][3].
Application Notes
The incorporation of this compound into a polyurethane formulation can be expected to yield the following property modifications:
-
Increased Crosslink Density: The trifunctional nature of HTCA allows for the formation of a denser crosslinked network compared to linear diols or dicarboxylic acids. This increased density can lead to enhanced mechanical strength and thermal stability[4][5][6].
-
Improved Thermomechanical Properties: Crosslinking restricts the mobility of polymer chains. Consequently, the incorporation of HTCA is predicted to increase the glass transition temperature (Tg) and storage modulus of the polyurethane material, making it more rigid and capable of withstanding higher temperatures without deformation[4][7].
-
Enhanced Chemical and Solvent Resistance: A more tightly crosslinked polymer network generally exhibits improved resistance to swelling and degradation when exposed to solvents and other chemicals.
-
Modified Adhesion and Hardness: The presence of carboxylic acid groups can enhance adhesion to various substrates. The increased crosslink density will also contribute to a higher surface hardness of the polyurethane.
The reaction between a carboxylic acid and an isocyanate is generally slower than the reaction between a hydroxyl group and an isocyanate[8]. This difference in reactivity can be leveraged to control the curing profile of the polyurethane. Catalysts can be employed to accelerate the carboxylic acid-isocyanate reaction.
Illustrative Quantitative Data
The following table provides a representative summary of the expected effects of incorporating varying concentrations of this compound as a crosslinking agent on the mechanical and thermal properties of a model polyurethane system.
| HTCA Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness | Glass Transition Temperature (Tg) (°C) |
| 0 | 35 | 450 | 50 | 65 |
| 1 | 42 | 380 | 58 | 75 |
| 2 | 50 | 300 | 65 | 88 |
| 3 | 58 | 220 | 72 | 102 |
Note: This data is illustrative and based on general principles of polyurethane crosslinking. Actual values will vary depending on the specific polyol, isocyanate, and reaction conditions used.
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Polyurethane Elastomer
This protocol describes the synthesis of a polyurethane elastomer crosslinked with this compound using a two-step prepolymer method.
Materials:
-
Polyether polyol (e.g., Polytetrahydrofuran, Mn = 2000 g/mol )
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound (HTCA)
-
Chain extender (e.g., 1,4-Butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)
-
Nitrogen gas supply
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the polyether polyol.
-
Heat the flask to 60°C while stirring and purge with dry nitrogen for 30 minutes to remove any moisture.
-
Add the diisocyanate to the flask. The NCO:OH ratio should be in the range of 1.5:1 to 2.5:1.
-
Maintain the reaction at 80°C for 2-3 hours with continuous stirring under a nitrogen atmosphere until the isocyanate content reaches the theoretical value (can be monitored by titration).
-
-
Crosslinking and Chain Extension:
-
In a separate vessel, dissolve the desired amount of this compound and the chain extender (1,4-Butanediol) in the solvent.
-
Cool the prepolymer to 60°C and add the HTCA/chain extender solution and the catalyst.
-
Stir vigorously for 5-10 minutes to ensure thorough mixing.
-
-
Casting and Curing:
-
Pour the resulting mixture onto a preheated, release-coated mold.
-
Cure the cast film in an oven at 100-120°C for 12-24 hours.
-
Post-cure the demolded polyurethane sheet at 80°C for an additional 24 hours to ensure complete reaction.
-
Protocol 2: Characterization of the Crosslinked Polyurethane
1. Mechanical Testing (ASTM D638):
- Cut dog-bone shaped specimens from the cured polyurethane sheet.
- Perform tensile testing using a universal testing machine at a crosshead speed of 500 mm/min.
- Record the tensile strength, elongation at break, and Young's modulus.
2. Hardness Testing (ASTM D2240):
- Measure the Shore D hardness of the cured polyurethane samples using a durometer.
3. Thermal Analysis (Differential Scanning Calorimetry - DSC):
- Use a DSC instrument to determine the glass transition temperature (Tg) of the polyurethane.
- Heat a small sample (5-10 mg) from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Visualizations
Caption: Reaction of Isocyanate with this compound.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. TWI705304B - è² åæå æ§æ¨¹èçµæç©ã硬åèãå ·å硬åè乿æ©el顯示å¨ãåå ¶è£½é æ¹æ³ - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. TWI705304B - Negative photosensitive resin composition, cured film, organic EL display with cured film, and manufacturing method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. US4460738A - Preparation of carboxylic acid-containing polyurethane prepolymers and aqueous dispersions thereof - Google Patents [patents.google.com]
Hexane-1,3,6-tricarboxylic acid as a versatile building block in organic chemistry.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexane-1,3,6-tricarboxylic acid is a trifunctional aliphatic carboxylic acid that serves as a versatile building block in various fields of organic chemistry, including polymer synthesis and formulation science. Its three carboxylic acid groups, positioned at the 1, 3, and 6 positions of a flexible hexane backbone, provide multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and use of this valuable chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1572-40-3 | [1][2] |
| Molecular Formula | C₉H₁₄O₆ | [1][2] |
| Molecular Weight | 218.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,3,6-Hexanetricarboxylic acid | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding trinitrile precursor, 1,3,6-Hexanetricarbonitrile.[3] This hydrolysis can be performed under acidic or basic conditions. A general protocol for the acidic hydrolysis is provided below.
Experimental Protocol: Acidic Hydrolysis of 1,3,6-Hexanetricarbonitrile
This protocol outlines the conversion of 1,3,6-Hexanetricarbonitrile to this compound.
Materials:
-
1,3,6-Hexanetricarbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3,6-Hexanetricarbonitrile in an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain this temperature for several hours to ensure complete hydrolysis of the nitrile groups to carboxylic acid groups. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia gas evolution.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).
Expected Yield: Moderate to high yields can be expected, depending on the purity of the starting material and the reaction conditions.
The synthesis of the precursor, 1,3,6-Hexanetricarbonitrile, can be achieved via a two-step process starting from an aliphatic α,ω-dinitrile, such as adiponitrile, which is reacted with a strong base followed by the addition of acrylonitrile.[4]
Applications of this compound
The trifunctional nature of this compound makes it a valuable component in various applications.
Polymer Chemistry
As a trifunctional monomer, this compound is an excellent building block for the synthesis of branched and cross-linked polymers.
1. Polyurethanes:
This compound can be used as a chain extender and cross-linker in the synthesis of polyurethanes. The carboxylic acid groups can react with isocyanates to form amide linkages, introducing branching points into the polymer structure. This can enhance the mechanical properties and thermal stability of the resulting polyurethane material.[4]
Logical Relationship of Polyurethane Formation
References
Application Notes and Protocols for the Quantitative Analysis of Hexane-1,3,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Hexane-1,3,6-tricarboxylic acid in various matrices. The protocols are based on established analytical techniques for tricarboxylic and other organic acids, adapted for the specific properties of the target analyte.
Analyte Information:
-
Name: this compound
-
Molecular Formula: C₉H₁₄O₆[1]
-
Molecular Weight: 218.20 g/mol [1]
-
Structure: A nine-carbon tricarboxylic acid.
Method Selection and Workflow
The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a logical workflow for method selection.
Caption: Logical workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of higher concentrations of this compound in relatively clean sample matrices. Direct UV detection is possible at low wavelengths (e.g., 210 nm) due to the carboxyl functional groups.[2]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., water:acetonitrile mixture).
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A polar-embedded reversed-phase column is recommended for good peak shape and retention of polar organic acids.[3]
-
Mobile Phase A: 5 mM NH₄H₂PO₄ in water, pH adjusted to 2.2 with phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient would be a shallow increase in acetonitrile over 20-30 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm.[2]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices. Derivatization is often not required but can be used to enhance sensitivity.
Experimental Protocol
-
Sample Preparation:
-
For biological samples (e.g., urine, plasma), perform protein precipitation with a cold organic solvent (e.g., acetonitrile).[4]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be diluted with the mobile phase and filtered before injection.[5]
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation to correct for matrix effects and variations in recovery.
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography is commonly used.[5]
-
Column: Atlantis T3 C18 (100 x 2.1 mm, 3 µm) or similar.[5]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A gradient from low to high organic content is used to elute the analyte.[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
-
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like tricarboxylic acids, derivatization is mandatory to increase their volatility.
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate method (e.g., LLE).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to convert the carboxylic acid groups into more volatile esters or silyl ethers. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[6][7]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific time.[7]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injection: Split or splitless injection depending on the concentration.[7]
-
Oven Temperature Program: Start at a low temperature (e.g., 60-70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-325°C).[7]
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard.[7]
-
Detection: Can be done in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Experimental Workflow
Caption: Workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate quantification without the need for an identical standard of the analyte for calibration, relying instead on a certified reference material.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Ensure complete dissolution.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Ensure that the signals from the analyte and the internal standard are well-resolved and do not overlap.
-
The protons on the carbons adjacent to the carboxylic acids in this compound are expected to have distinct signals.[8]
-
Use a long relaxation delay to ensure full relaxation of all protons for accurate integration.
-
-
Quantification:
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
The concentration of the analyte is calculated using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
-
Where: C = concentration, I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described methods, based on the analysis of similar tricarboxylic acids. These values should be established specifically for this compound during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | N/A |
| LOD | 1-10 µM | 1-100 nM | 10-500 nM | ~mM range |
| LOQ | 5-25 µM | 5-250 nM | 50-1000 nM | ~mM range |
| Precision (%RSD) | < 5% | < 15% | < 15% | < 2% |
| Accuracy (%Recovery) | 95-105% | 85-115% | 80-120% | 98-102% |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Values are estimates and will vary based on instrumentation and matrix.
References
- 1. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theses.cz [theses.cz]
- 7. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: 1H and 13C NMR Spectral Assignment for Hexane-1,3,6-tricarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexane-1,3,6-tricarboxylic acid is a complex organic molecule with potential applications in materials science and as a building block in the synthesis of novel pharmaceutical compounds. A thorough understanding of its chemical structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This application note provides a detailed protocol for the acquisition and a theoretical assignment of the 1H and 13C NMR spectra of this compound. The data presented herein is based on established principles of NMR spectroscopy, providing a foundational guide for researchers working with this and similar compounds.
Predicted NMR Spectral Data
Due to the absence of experimentally acquired spectra in the public domain, the following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of its molecular structure, considering chemical shift theory, spin-spin coupling, and the influence of the carboxylic acid functional groups.
Table 1: Predicted 1H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~2.4 | t | ~7.5 | 2H |
| H-2 | ~1.7 | m | - | 2H |
| H-3 | ~2.8 | m | - | 1H |
| H-4 | ~1.6 | m | - | 2H |
| H-5 | ~1.8 | m | - | 2H |
| H-6 | ~2.3 | t | ~7.5 | 2H |
| COOH | ~10-12 | br s | - | 3H |
Table 2: Predicted 13C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~175 |
| C-2 | ~30 |
| C-3 | ~45 |
| C-4 | ~25 |
| C-5 | ~35 |
| C-6 | ~180 |
| C-7 (on C-3) | ~178 |
| C-8 (on C-1) | - |
| C-9 (on C-6) | - |
Experimental Protocols
The following is a general protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Suitable solvents include deuterium oxide (D₂O), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may affect the chemical shifts, particularly of the acidic protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to reference the chemical shifts (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets expected in the 1H spectrum.
-
Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
3. 1H NMR Data Acquisition
-
Pulse Sequence: Utilize a standard single-pulse experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
4. 13C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width that covers the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for 13C NMR due to the low natural abundance of the 13C isotope.
5. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both the 1H and 13C spectra.
Visualizations
Diagram 1: Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Diagram 2: Logical Relationship for Spectral Assignment
Caption: Logical flow from molecular structure to NMR spectral assignment.
Application Note: High-Performance Liquid Chromatography for Purity Assessment of Hexane-1,3,6-tricarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexane-1,3,6-tricarboxylic acid is a complex organic molecule with multiple carboxylic acid functional groups, rendering it highly polar. Accurate determination of its purity is critical in drug development and manufacturing to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of impurities in pharmaceutical substances.[1][2] This application note provides a comprehensive guide to developing and implementing a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. An alternative ion-exchange chromatography approach is also discussed.
Due to the high polarity of tricarboxylic acids, achieving sufficient retention on traditional C18 columns can be challenging.[3][4] Therefore, a polar-embedded or "aqua" type C18 column is recommended for the primary method, as these are designed for stable use with highly aqueous mobile phases.[5][6]
Primary Method: Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate this compound from its potential impurities, which may include starting materials, by-products, and degradation products. The use of a low pH mobile phase suppresses the ionization of the carboxylic acid groups, increasing their hydrophobicity and retention on the reversed-phase column.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard and sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Potassium phosphate monobasic, analytical grade
-
Phosphoric acid, analytical grade
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Polar-embedded C18 (e.g., YMC-Pack ODS-AQ, Agilent Polaris C18-A), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
4. Sample Preparation
-
Diluent: Mobile Phase
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the reference standard.
-
Spiked Sample/Resolution Solution: Prepare a solution containing the main compound and known impurities or related substances to verify the resolution of the method.
5. System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[7][8] A system suitability test is performed by making five replicate injections of the reference standard solution. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Precision (%RSD) | Relative Standard Deviation of peak area and retention time for replicate injections ≤ 2.0% |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity peak (using resolution solution) |
Alternative Method: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is another powerful technique for separating charged molecules like organic acids.[9][10][11] Anion-exchange chromatography, in particular, can be effective for purifying carboxylic acids from neutral or cationic impurities.[12][13][14]
Protocol for Ion-Exchange Chromatography
1. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Strong Anion-Exchange (SAX) column |
| Mobile Phase | A gradient of a salt buffer (e.g., potassium phosphate or sodium chloride) at a controlled pH. |
| Elution Mode | Gradient (e.g., 0.1 M to 1.0 M buffer over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Detection | UV at 210 nm or Conductivity Detector |
| Injection Volume | 20 µL |
2. Sample Preparation
-
Samples should be dissolved in the initial mobile phase (low salt concentration).
Data Presentation
The following table summarizes hypothetical but realistic performance data for the proposed RP-HPLC method.
Table 1: Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Retention Time (Main Peak) | ~ 8.5 minutes |
| Resolution (Rs) to Impurity 1 | 2.8 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (r²) | > 0.999 (over a range of 0.15 - 7.5 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% |
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scioninstruments.com [scioninstruments.com]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. Organic Acid Purification | Purolite | www.purolite.com [purolite.com]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Analytical Methods for Organic Acids : Shimadzu (België) [shimadzu.be]
- 12. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Hexane-1,3,6-tricarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Hexane-1,3,6-tricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in crude carboxylic acids can include unreacted starting materials, residual solvents, catalysts, and byproducts from side reactions. For this compound, potential impurities could be structurally related compounds with fewer or more carboxylic acid groups, or isomers formed during synthesis.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and acid-base extraction.[1][2] For highly polar compounds, column chromatography using a suitable stationary phase can also be employed, though it is often less scalable for bulk purification.[3]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is expected to be a white crystalline solid. Discoloration in the crude product often indicates the presence of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure and identify impurities, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity, and melting point determination, where a sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the highly polar tricarboxylic acid.
-
Solution:
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is cooling too rapidly.[6] Significant impurities can also interfere with crystal lattice formation.
-
Solution:
-
Re-heat the solution until the oil dissolves.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.[6]
-
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.[7] The solution may also be supersaturated.[7]
-
Solution:
-
For unsaturated solutions: Gently heat the solution to evaporate some of the solvent and increase the concentration of the acid. Allow it to cool again.
-
For supersaturated solutions: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[7]
-
Problem: The yield of purified crystals is very low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[8] The compound may have significant solubility in the solvent even at low temperatures.
-
Solution:
Data Presentation
Table 1: Common Recrystallization Solvents for Polar Carboxylic Acids
| Solvent/Solvent System | Polarity | Typical Application |
| Water | High | Suitable for highly polar compounds. |
| Ethanol/Water | Medium-High | Good for compounds with intermediate polarity. The ratio can be adjusted. |
| Acetic Acid/Water | Medium-High | Can be effective but requires thorough drying to remove residual acetic acid.[10] |
| Acetone/Hexane | Medium | A polar solvent and a non-polar anti-solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
High-purity water (or other selected solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent (e.g., water) to its boiling point.
-
Add the minimum amount of hot solvent to the crude acid to completely dissolve it. Swirl the flask to aid dissolution.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
-
Once the solid is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Acid-Base Extraction for Purification
Objective: To purify this compound by separating it from neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Aqueous sodium bicarbonate solution (e.g., 5% w/v)
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The carboxylic acid will be deprotonated and move to the aqueous layer as its carboxylate salt.
-
Shake the funnel gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid has been extracted.
-
Combine the aqueous extracts.
-
Slowly add hydrochloric acid to the aqueous solution while stirring until the solution is acidic (check with pH paper). The this compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Recrystallization of Hexane-1,3,6-tricarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of Hexane-1,3,6-tricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the polar nature of this compound, polar solvents are generally a good starting point. Water, ethanol, and methanol are often suitable for the recrystallization of carboxylic acids due to their ability to form hydrogen bonds. A mixed solvent system, such as ethanol/water or acetone/water, can also be effective. It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, you can:
-
Add more solvent: This will keep the compound in solution at a lower temperature.
-
Lower the crystallization temperature: Try a solvent with a lower boiling point.
-
Use a co-solvent: Adding a solvent in which the compound is less soluble can sometimes induce crystallization.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out.[1][2][3]
Q3: The crystal yield of my recrystallized this compound is very low. How can I improve it?
A3: Low crystal yield can be due to several factors. To improve your yield:
-
Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent required to fully dissolve the solid. Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.[4]
-
Ensure complete dissolution: Make sure all the solid has dissolved in the hot solvent before cooling. Any undissolved solid can act as nucleation sites for premature crystallization.
-
Cool the solution slowly: Gradual cooling promotes the formation of larger, purer crystals and can improve the overall yield.[4]
-
Cool to a sufficiently low temperature: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.
-
Minimize transfers: Each transfer of the solution can result in some loss of material.
Q4: How can I remove colored impurities from my this compound sample?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield. After adding the charcoal, the solution should be hot filtered to remove the charcoal before allowing the solution to cool and crystallize.
Q5: What are the potential impurities in this compound?
A5: this compound can be synthesized by the hydrolysis of 1,3,6-hexanetricarbonitrile.[5] This precursor is sometimes a byproduct in the production of adiponitrile.[5] Therefore, potential impurities could include unreacted 1,3,6-hexanetricarbonitrile, byproducts from the adiponitrile synthesis process such as 2-cyanocyclopentene-1-ylamine or 5-cyanovaleric acid, or partially hydrolyzed intermediates.[6]
Troubleshooting Guides
Problem 1: Poor or No Crystal Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystals form after cooling. | Too much solvent was used. | 1. Reheat the solution to evaporate some of the solvent. 2. Allow the concentrated solution to cool again. |
| The solution is not sufficiently supersaturated. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound. | |
| The cooling process is too rapid. | 1. Reheat the solution to redissolve the compound. 2. Allow the flask to cool slowly at room temperature before placing it in an ice bath. |
Problem 2: Oiling Out
| Symptom | Possible Cause | Troubleshooting Steps |
| A liquid layer separates from the solution upon cooling. | The melting point of the compound is below the boiling point of the solvent. | 1. Reheat the solution and add more solvent. 2. Choose a solvent with a lower boiling point. |
| High concentration of impurities. | 1. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. 2. Try a different solvent system that may better exclude the impurities. | |
| Rapid cooling. | 1. Reheat the solution until the oil dissolves. 2. Allow the solution to cool very slowly, possibly by insulating the flask. |
Problem 3: Low Purity of Crystals
| Symptom | Possible Cause | Troubleshooting Steps |
| Crystals are discolored. | Colored impurities are present. | 1. Redissolve the crystals in a minimal amount of hot solvent. 2. Add a small amount of activated charcoal and hot filter the solution before cooling. |
| The cooling process was too fast, trapping impurities. | 1. Redissolve the crystals in a minimal amount of hot solvent. 2. Allow the solution to cool slowly and undisturbed. | |
| Inefficient washing of crystals. | 1. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Sparingly Soluble | Soluble | Good |
| Ethanol | High | Soluble | Very Soluble | Moderate (may require a co-solvent) |
| Methanol | High | Soluble | Very Soluble | Moderate (may require a co-solvent) |
| Acetone | Medium | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Medium | Slightly Soluble | Soluble | Good |
| Dichloromethane | Low | Insoluble | Slightly Soluble | Poor |
| Hexane | Low | Insoluble | Insoluble | Poor |
Note: This table presents estimated solubilities based on the chemical structure of this compound and general solubility principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water or acetone).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ck12.org [ck12.org]
- 5. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 6. US3950229A - Purification of adiponitrile - Google Patents [patents.google.com]
Addressing common challenges in the synthesis of Hexane-1,3,6-tricarboxylic acid.
This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of Hexane-1,3,6-tricarboxylic acid, a crucial intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the hydrolysis of Hexane-1,3,6-tricarbonitrile.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| HTC-001 | Low or no yield of this compound | - Incomplete hydrolysis of the nitrile groups.[1][2][3] - Suboptimal reaction temperature or time. - Ineffective concentration of acid or base catalyst.[1][3] - Degradation of the product under harsh reaction conditions. | - Increase reaction time and/or temperature.[2] - Use a higher concentration of the acid or base catalyst. - Monitor the reaction progress using techniques like TLC or IR spectroscopy. - For alkaline hydrolysis, ensure complete acidification to precipitate the carboxylic acid.[1][3] |
| HTC-002 | Presence of amide intermediates in the final product | - Incomplete hydrolysis; the reaction is stopped at the amide stage.[1][3][4] - Insufficient water content in the reaction mixture. - Mild reaction conditions (low temperature or short duration).[2] | - Prolong the reaction time or increase the temperature to facilitate the hydrolysis of the amide.[2] - Ensure an adequate excess of water is present. - Under acidic conditions, the final protonation of ammonia drives the reaction to completion.[2] |
| HTC-003 | Difficulty in isolating and purifying the final product | - The product may be highly soluble in the aqueous reaction mixture. - Presence of inorganic salts after neutralization. - Co-precipitation of impurities. | - Adjust the pH of the solution to the isoelectric point of the tricarboxylic acid to minimize its solubility and induce precipitation.[5] - Wash the precipitate thoroughly with cold deionized water to remove soluble inorganic salts. - Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol-water mixtures).[6] - Employ solvent extraction with an appropriate organic solvent.[5][6] |
| HTC-004 | Formation of side products | - Decarboxylation at high temperatures. - Polymerization or other side reactions of starting materials or intermediates. | - Optimize the reaction temperature to avoid decomposition. - Ensure the purity of the starting Hexane-1,3,6-tricarbonitrile. - Use a controlled addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the hydrolysis of its corresponding trinitrile, Hexane-1,3,6-tricarbonitrile.[7] This hydrolysis can be carried out under either acidic or alkaline conditions.[1][3]
-
Acidic Hydrolysis: The trinitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This method directly yields the free tricarboxylic acid and the corresponding ammonium salt.[1][4][8]
-
Alkaline Hydrolysis: The trinitrile is heated with an aqueous solution of a strong base, like sodium hydroxide. This process initially forms the sodium salt of the tricarboxylic acid and ammonia gas.[1][3] To obtain the free acid, the reaction mixture must be subsequently acidified with a strong acid.[1][3][8]
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: You can monitor the reaction progress by observing the disappearance of the nitrile group and the appearance of the carboxylic acid group. Techniques such as Infrared (IR) spectroscopy are effective for this, where you would look for the disappearance of the C≡N stretching frequency (around 2250 cm⁻¹) and the appearance of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid. Thin-Layer Chromatography (TLC) can also be used if a suitable solvent system and visualization method are developed.
Q3: What are the key differences between acidic and alkaline hydrolysis for this synthesis?
A3: Both methods can be effective, but there are key differences in the reaction mechanism and workup procedure.
| Feature | Acidic Hydrolysis | Alkaline Hydrolysis |
| Catalyst | Strong acid (e.g., HCl, H₂SO₄)[1][3] | Strong base (e.g., NaOH, KOH)[1][3] |
| Initial Product | This compound and ammonium salt[4] | Salt of this compound (e.g., sodium salt) and ammonia[1] |
| Workup | Direct isolation of the carboxylic acid, often by cooling and filtration. | Requires a separate acidification step to precipitate the free carboxylic acid.[1][3] |
| Driving Force | The protonation of the ammonia by-product makes the final step irreversible.[2] | The formation of a stable carboxylate salt. |
Q4: What is the best way to purify the crude this compound?
A4: Purification of polycarboxylic acids often involves precipitation and recrystallization.[5][6]
-
Precipitation: After alkaline hydrolysis, the product exists as a soluble salt. Carefully adding a strong acid will protonate the carboxylate groups, and since the free acid is likely less soluble in water, it will precipitate out.[5] The pH should be carefully controlled to ensure complete precipitation.
-
Recrystallization: The crude, solid acid can be further purified by recrystallization. This involves dissolving the solid in a minimum amount of a hot solvent in which it is soluble and then allowing it to cool slowly. The pure crystals of the acid will form, leaving impurities behind in the solution.[6] Suitable solvents may include water or mixtures of water with a miscible organic solvent like ethanol.
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Hexane-1,3,6-tricarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Hexane-1,3,6-tricarbonitrile (1.0 eq).
-
Reagent Addition: Add a 6 M solution of hydrochloric acid (excess, e.g., 10 eq per nitrile group).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by IR spectroscopy for the disappearance of the nitrile peak.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature, and then cool it further in an ice bath to precipitate the this compound.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Alkaline Hydrolysis of Hexane-1,3,6-tricarbonitrile
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Hexane-1,3,6-tricarbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (excess, e.g., 5 eq per nitrile group).
-
Reaction: Heat the mixture to reflux with stirring. Ammonia gas will be evolved.
-
Monitoring: Monitor the reaction for the cessation of ammonia evolution and by IR spectroscopy.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid with cooling until the solution is acidic (pH ~2) to precipitate the free tricarboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. US9517996B2 - Purification of polycarboxylic acids - Google Patents [patents.google.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Identification and minimization of by-products in Hexane-1,3,6-tricarboxylic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of Hexane-1,3,6-tricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via nitrile hydrolysis?
A1: The most prevalent by-products originate from the incomplete hydrolysis of the precursor, Hexane-1,3,6-tricarbonitrile. The hydrolysis proceeds in stages, from nitrile to amide, and finally to carboxylic acid.[1] Therefore, the primary by-products are intermediate amides:
-
Hexane-1,3,6-tricarboxamide: All three nitrile groups are converted to amides.
-
Mono- and Di-amide intermediates: One or two nitrile groups are hydrolyzed to amides, while the others remain as nitriles or have been converted to carboxylic acids. An example would be 3,6-dicarbamoylhexanoic acid.
Q2: My final product shows unexpected peaks in the HPLC analysis. What could they be?
A2: Besides the amide intermediates mentioned in Q1, other potential by-products could include:
-
Residual starting material: Unreacted Hexane-1,3,6-tricarbonitrile.
-
Salts of the carboxylic acid: If a base-catalyzed hydrolysis is used, the product will be a carboxylate salt. Incomplete acidification will leave some of this salt in the final product.[2]
-
Products of side reactions: Depending on the reaction conditions, side reactions such as decarboxylation (though less common for simple aliphatic acids) could lead to shorter-chain carboxylic acids.[3][4]
-
Impurities from starting materials: Contaminants in the initial trinitrile precursor could be carried through the synthesis.
Q3: How can I minimize the formation of amide by-products?
A3: To minimize amide by-products, the hydrolysis reaction must be driven to completion. This can be achieved by:
-
Prolonging reaction time: Ensure the reaction is allowed to proceed long enough for all amide intermediates to be hydrolyzed.
-
Increasing reaction temperature: Higher temperatures can accelerate the hydrolysis of amides. However, be cautious of potential side reactions at excessive temperatures.
-
Using a sufficient excess of acid or base: A higher concentration of the catalyst (strong acid or base) can promote complete hydrolysis.[1]
-
Ensuring efficient mixing: Proper agitation of the reaction mixture is crucial for heterogeneous reactions to ensure all reactants are in contact.
Q4: What is the best pH for the hydrolysis step?
A4: Both acidic and basic conditions can be used for nitrile hydrolysis.
-
Acid-catalyzed hydrolysis (e.g., using HCl or H₂SO₄): This directly yields the free carboxylic acid.[1]
-
Base-catalyzed hydrolysis (e.g., using NaOH or KOH): This forms the carboxylate salt, which requires a subsequent acidification step to obtain the free carboxylic acid.[2] The choice depends on the stability of your starting material and desired product to acidic or basic conditions, as well as downstream purification considerations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete hydrolysis of the nitrile precursor. | Increase reaction time, temperature, or concentration of the acid/base catalyst. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC. |
| Product loss during workup and purification. | Optimize the extraction and crystallization procedures. Ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully. | |
| Presence of Amide By-products | Insufficient reaction time or temperature for complete hydrolysis. | Reflux the reaction mixture for a longer duration. Gradually increase the temperature while monitoring for any degradation. |
| Inadequate amount of acid or base catalyst. | Increase the molar excess of the hydrolyzing agent. | |
| Discolored Final Product | Decomposition at high temperatures. | Perform the reaction at the lowest effective temperature. Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Impurities in the starting materials. | Purify the Hexane-1,3,6-tricarbonitrile precursor before hydrolysis. | |
| Inconsistent Batch-to-Batch Results | Variations in reaction conditions (temperature, time, reagent concentration). | Standardize all reaction parameters and document them meticulously for each batch. |
| Inconsistent quality of starting materials. | Source high-purity starting materials and perform quality control checks on each new batch. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Hypothetical Data)
| Condition | Reaction Time (h) | Temperature (°C) | This compound (%) | Amide By-products (%) | Unreacted Nitrile (%) |
| A | 6 | 80 | 75 | 20 | 5 |
| B | 12 | 80 | 85 | 12 | 3 |
| C | 6 | 100 | 90 | 8 | 2 |
| D | 12 | 100 | 98 | 1 | <1 |
Table 2: Analytical Methods for By-product Identification
| By-product Type | Primary Analytical Method | Secondary Analytical Method | Key Observations |
| Amide Intermediates | HPLC-UV/MS | ¹H NMR, ¹³C NMR | Distinct retention times from the tricarboxylic acid. Mass spectrometry will show different molecular weights. NMR will show characteristic amide proton signals. |
| Unreacted Nitrile | FT-IR | ¹³C NMR | Sharp C≡N stretching band around 2250 cm⁻¹.[5] Nitrile carbon signal in ¹³C NMR between 115-130 ppm.[5] |
| Decarboxylation Products | GC-MS (after derivatization) | HPLC-MS | Identification of shorter-chain di- or tricarboxylic acids by mass fragmentation patterns. |
Experimental Protocols
Protocol 1: HPLC-UV/MS for Quantification of Amide By-products
-
Sample Preparation: Accurately weigh 10 mg of the crude product and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
-
-
Quantification: Create a calibration curve using a purified standard of this compound. The percentage of by-products can be estimated by the relative peak areas, assuming similar response factors, or by using purified standards of the amide intermediates if available.
Protocol 2: ¹H NMR for Identification of Incomplete Hydrolysis
-
Sample Preparation: Dissolve 5-10 mg of the dried sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Carboxylic Acid Protons: Look for a broad singlet around 12 ppm (this signal will disappear upon D₂O exchange).[5]
-
Amide Protons: Amide (CONH₂) protons typically appear as two broad singlets between 6.5 and 8.5 ppm.
-
Aliphatic Protons: The protons on the hexane backbone will appear in the upfield region (typically 1-3 ppm). The protons adjacent to the carbonyl or amide groups will be shifted downfield compared to those further away.
-
Visualizations
References
Strategies to improve the reaction yield of Hexane-1,3,6-tricarboxylic acid.
Welcome to the technical support center for the synthesis of Hexane-1,3,6-tricarboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for synthesizing this compound are:
-
Hydrolysis of Hexane-1,3,6-tricarbonitrile: This is a common and direct method where the corresponding trinitrile is converted to the tricarboxylic acid.[1] This can be achieved under acidic or basic conditions.[2][3][4]
-
Oxidation of a corresponding tri-alcohol: The oxidation of Hexane-1,3,6-triol using strong oxidizing agents can yield this compound.[5][6][7]
Q2: I am experiencing a low yield in my nitrile hydrolysis reaction. What are the likely causes?
A2: Low yields in nitrile hydrolysis can stem from several factors:
-
Incomplete hydrolysis: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or non-optimal catalyst/reagent concentration.[3][8]
-
Side reactions: The formation of amides as stable intermediates can halt the reaction progress.[8] Other side reactions may also occur depending on the specific conditions.
-
Product degradation: The desired tricarboxylic acid might be unstable under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Purification losses: Significant amounts of the product may be lost during the work-up and purification steps.[9][10]
Q3: Can you recommend a starting point for optimizing the reaction conditions for the hydrolysis of Hexane-1,3,6-tricarbonitrile?
A3: For acidic hydrolysis, heating the trinitrile under reflux with a dilute acid like hydrochloric or sulfuric acid is a common starting point.[3][4] For alkaline hydrolysis, refluxing with an aqueous solution of a base such as sodium hydroxide is typical.[3][4] The choice between acidic and basic hydrolysis may depend on the stability of your starting material and product, as well as the ease of purification. Optimization of temperature, reaction time, and reagent concentration is crucial.
Q4: What are the best practices for purifying this compound?
A4: Purification strategies depend on the impurities present. Common methods include:
-
Recrystallization: This is a standard method for purifying solid carboxylic acids.
-
Acid-base extraction: The carboxylic acid can be extracted into a basic aqueous solution to separate it from neutral organic impurities. The acid is then recovered by acidifying the aqueous layer.[2]
-
Chromatography: For challenging separations, column chromatography may be necessary.[11]
Troubleshooting Guides
Issue 1: Low Yield in Nitrile Hydrolysis
Symptoms:
-
The final isolated mass of this compound is significantly lower than the theoretical yield.
-
Analysis of the crude product shows a large amount of starting material (Hexane-1,3,6-tricarbonitrile) or intermediate amide.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reaction Time or Temperature | Increase the reflux time and/or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or IR spectroscopy) to determine the optimal reaction time. |
| Incomplete Hydrolysis (Amide Intermediate) | If an amide intermediate is isolated, it can be subjected to further hydrolysis under more forcing conditions (e.g., higher concentration of acid/base, longer reaction time).[8] |
| Reagent Concentration | Optimize the concentration of the acid or base. In some cases, using a more concentrated reagent can drive the reaction to completion. However, be cautious of potential product degradation. |
| Poor Solubility | Ensure the nitrile is sufficiently soluble in the reaction medium. A co-solvent may be necessary. |
Issue 2: Product Degradation
Symptoms:
-
The appearance of dark-colored byproducts (tarring).
-
A lower-than-expected yield despite the disappearance of the starting material.
-
Complex mixture of products observed by analytical techniques.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Reaction Temperature | Lower the reaction temperature and extend the reaction time. Even if the reaction is slower, it may prevent degradation. |
| Extreme pH | If degradation is suspected under strongly acidic or basic conditions, consider using milder conditions or a different catalytic system. For example, enzymatic hydrolysis could be an alternative.[12] |
| Air/Oxidative Instability | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Hexane-1,3,6-tricarbonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Hexane-1,3,6-tricarbonitrile (1 equivalent).
-
Reagent Addition: Add a 6 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in excess (e.g., 10-20 equivalents per nitrile group).
-
Reaction: Heat the mixture to reflux and maintain it for 12-48 hours. Monitor the reaction progress by TLC or another suitable method.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.
-
Purification: The crude product can be purified by recrystallization or acid-base extraction.
Protocol 2: Oxidation of Hexane-1,3,6-triol
-
Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve Hexane-1,3,6-triol (1 equivalent) in a suitable solvent (e.g., acetone or a mixture of solvents).
-
Oxidant Preparation: Prepare a solution of a strong oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (KMnO₄).
-
Reagent Addition: Cool the alcohol solution in an ice bath. Add the oxidizing agent dropwise from the dropping funnel, maintaining the temperature below a certain threshold (e.g., 10 °C) to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion is confirmed by an analytical method.
-
Work-up: Quench the excess oxidant (e.g., with isopropanol for Jones reagent). Filter off any solid byproducts.
-
Purification: Extract the carboxylic acid and purify using standard techniques such as recrystallization or chromatography.
Data Presentation
The following table provides hypothetical data on how different reaction conditions can affect the yield of this compound via nitrile hydrolysis. This data is for illustrative purposes and should be optimized for your specific experimental setup.
| Entry | Hydrolysis Condition | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6 M HCl | 100 | 12 | 65 |
| 2 | 6 M HCl | 100 | 24 | 85 |
| 3 | 12 M HCl | 100 | 12 | 78 |
| 4 | 6 M H₂SO₄ | 100 | 24 | 82 |
| 5 | 10% NaOH | 100 | 12 | 70 |
| 6 | 10% NaOH | 100 | 24 | 90 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nitrile hydrolysis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. varsitytutors.com [varsitytutors.com]
- 12. researchgate.net [researchgate.net]
Understanding the degradation pathways and stability of Hexane-1,3,6-tricarboxylic acid.
Welcome to the technical support center for Hexane-1,3,6-tricarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of this molecule. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an organic compound with the chemical formula C9H14O6.[1][2][3] It is a tricarboxylic acid, meaning it has three carboxylic acid functional groups attached to a hexane backbone.[2]
Q2: What are the likely degradation pathways for this compound under typical experimental conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the principles of organic chemistry, potential degradation could occur through oxidation, decarboxylation, or microbial degradation.
-
Oxidative Degradation: In the presence of strong oxidizing agents or under conditions that generate reactive oxygen species (ROS), the hexane backbone could be cleaved.
-
Decarboxylation: At elevated temperatures, carboxylic acid groups can be lost as carbon dioxide. This is a common thermal degradation pathway for carboxylic acids.
-
Microbial Degradation: In non-sterile aqueous solutions, microorganisms could potentially metabolize the compound. Anaerobic degradation of n-hexane, a related compound, is known to occur via complex biochemical pathways, suggesting that microbial degradation of its derivatives is possible.[4][5][6]
Q3: What factors can influence the stability of this compound in solution?
The stability of tricarboxylic acids in solution can be influenced by several factors:
-
pH: The pH of the solution will affect the protonation state of the carboxylic acid groups, which can influence the molecule's susceptibility to degradation.
-
Temperature: Higher temperatures can accelerate degradation reactions, particularly decarboxylation.
-
Presence of Oxidizing or Reducing Agents: These agents can initiate degradation through redox reactions.[7]
-
Exposure to UV Light: UV radiation can provide the energy to initiate photochemical degradation.
-
Presence of Metal Ions: Some metal ions can catalyze degradation reactions.
Q4: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored by various analytical techniques that can separate and quantify the parent compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the carboxylic acid groups to increase volatility.[8]
Troubleshooting Guides
Issue 1: I am observing a loss of my this compound peak in my HPLC analysis over time.
-
Possible Cause 1: Thermal Degradation.
-
Troubleshooting Step: Are your samples being stored at elevated temperatures? Store samples at lower temperatures (e.g., 4°C or -20°C) and minimize the time they are kept at room temperature.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Are your samples exposed to light for extended periods? Protect your samples from light by using amber vials or covering them with aluminum foil.
-
-
Possible Cause 3: Microbial Contamination.
-
Troubleshooting Step: Are you using sterile solutions and handling techniques? If not, consider filtering your solutions through a 0.22 µm filter and working in a sterile environment.
-
-
Possible Cause 4: Reaction with other components in the solution.
-
Troubleshooting Step: Analyze the composition of your solution. Are there any known oxidizing or reducing agents present? If so, consider if they can be removed or if the experiment can be conducted in a simpler matrix.
-
Issue 2: I am seeing unexpected new peaks appearing in my chromatogram.
-
Possible Cause: Degradation Products.
-
Troubleshooting Step: These new peaks are likely degradation products. To identify them, consider using a mass spectrometer detector with your HPLC. By analyzing the mass-to-charge ratio of these new peaks, you can propose potential structures for the degradation products. This information can help elucidate the degradation pathway.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the molecule to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours at room temperature.
- Control: Keep a portion of the stock solution at 4°C, protected from light.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or HPLC-MS.
4. Data Analysis:
- Compare the chromatograms of the stressed samples to the control.
- Calculate the percentage of degradation of the parent compound.
- Identify and characterize any significant degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for compound instability.
References
- 1. This compound | 1572-40-3 [m.chemicalbook.com]
- 2. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1572-40-3 | Buy Now [molport.com]
- 4. Anaerobic degradation of n-hexane in a denitrifying bacterium: further degradation of the initial intermediate (1-methylpentyl)succinate via C-skeleton rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-Hexane Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
Recommended storage and handling procedures for Hexane-1,3,6-tricarboxylic acid.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling procedures for Hexane-1,3,6-tricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
While this compound is not classified as a hazardous substance according to some suppliers, it is good practice to treat it as potentially irritating to the eyes, skin, and respiratory system, as is common with carboxylic acids. Direct contact should be avoided by using appropriate personal protective equipment.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong bases and oxidizing agents.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is recommended to wear standard laboratory PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.
Q4: How should I handle a spill of this compound?
For a small, dry spill, carefully sweep the material to avoid generating dust and place it into a designated waste container. The spill area should then be wiped with a damp cloth. For a larger spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill. Absorb any liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Q5: What are the known chemical incompatibilities for this compound?
This compound is incompatible with strong bases and strong oxidizing agents. Contact with these substances should be avoided to prevent potentially vigorous or hazardous reactions.
Troubleshooting Guides
Issue: Poor Solubility of the Compound
If you are experiencing difficulty dissolving this compound, follow the troubleshooting workflow below. The solubility of carboxylic acids can be influenced by the solvent, temperature, and pH.
Caption: Troubleshooting workflow for poor solubility of this compound.
Data Presentation
| Property | Value |
| Molecular Formula | C₉H₁₄O₆ |
| Molecular Weight | 218.205 g/mol |
| Melting Point | 112 °C[1] |
| Boiling Point (Predicted) | 439.9 ± 30.0 °C[1] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³[1] |
| XLogP3 | -0.2 |
| Appearance | Solid |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents such as ethanol. Water solubility can be increased by forming a salt with a base. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines a general method for dissolving this compound for experimental use.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.
-
Solvent Addition: Add a small volume of a suitable polar organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), to the vial.
-
Initial Mixing: Gently swirl the vial to wet the solid material.
-
Enhancing Dissolution: If the compound does not readily dissolve, employ one or more of the following techniques:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Place the vial in a sonicator bath for 10-15 minute intervals.
-
Gentle Heating: Warm the solution in a water bath at a temperature between 40-50°C.
-
-
Aqueous Solutions: If preparing an aqueous solution, the pH may need to be adjusted with a base (e.g., 1M NaOH) to facilitate the dissolution of the free acid by converting it to its more soluble salt form.
-
Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration.
Protocol 2: Titration for Purity Assessment (Illustrative)
This protocol provides a general method for determining the purity of a carboxylic acid sample by titration with a standardized base.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound and transfer it to a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of a 1:1 mixture of ethanol and deionized water to the flask and swirl to dissolve the sample completely.
-
Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein, to the solution.
-
Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M). Record the initial volume.
-
Titration: Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.
-
Endpoint: Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator (e.g., a faint pink color for phenolphthalein). Record the final volume of the NaOH solution.
-
Calculation: Calculate the purity of the this compound based on the volume of NaOH used, its concentration, and the initial mass of the sample.
References
Safety precautions and MSDS for Hexane-1,3,6-tricarboxylic acid.
Safety Precautions and Hazard Information
Hexane-1,3,6-tricarboxylic acid is a solid organic compound.[1][2] While specific toxicity data is limited, its chemical structure as a tricarboxylic acid suggests potential for eye, skin, and respiratory irritation. It is prudent to handle it as a potentially hazardous chemical.
Summary of Potential Hazards:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: The effects of ingestion are not well-documented, but it may cause gastrointestinal irritation.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is recommended when handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities, consider a chemical-resistant apron. |
| Respiratory | If handling fine powders or there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter. |
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound and similar solid organic acids.
Frequently Asked Questions (FAQs)
Q1: What should I do in case of accidental skin or eye contact?
-
A1:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Q2: How should I handle a spill of this compound powder?
-
A2: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be wiped down with a damp cloth. For larger spills, evacuate the area and contact your institution's EHS department.
Q3: What are the appropriate storage conditions for this chemical?
-
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Q4: Is this compound flammable?
-
A4: As a solid organic compound, it is likely combustible but not highly flammable under normal conditions. However, fine dust suspended in the air can create a potential dust explosion hazard. Avoid creating dust clouds and keep away from ignition sources.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty dissolving the compound | The compound may have low solubility in the chosen solvent at room temperature. | Try gentle heating and/or sonication to aid dissolution. A different solvent or a co-solvent system may be necessary. Always check for solvent compatibility and potential reactions. |
| Inconsistent experimental results | The compound may have absorbed moisture from the air, affecting its mass and reactivity. | Store the compound in a desiccator, especially after opening the container. Ensure the compound is thoroughly dried before weighing for an experiment. |
| Material appears discolored or clumped | This could indicate degradation or the presence of impurities. | Do not use the material if its appearance is suspect. If possible, purify the compound using an appropriate technique such as recrystallization. Otherwise, obtain a new batch of the chemical. |
| Static electricity causing powder to disperse | Handling fine, dry powders can generate static electricity. | Use an anti-static gun or ionizer in the weighing area. Ensure proper grounding of equipment. Handle the powder away from drafts and in a controlled manner. |
Experimental Protocols
General Handling and Weighing Protocol
-
Preparation: Before handling, ensure the work area (e.g., a chemical fume hood or a designated weighing station) is clean and uncluttered.
-
PPE: Don the appropriate personal protective equipment as outlined in the PPE table above.
-
Weighing:
-
Use a clean, tared weigh boat or appropriate glassware.
-
Carefully scoop the desired amount of this compound from the stock container, minimizing the generation of dust.
-
If using a spatula, avoid vigorous movements.
-
Close the stock container immediately after use to prevent contamination and moisture absorption.
-
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. A powder funnel can be used to prevent spillage.
-
Clean-up: Clean any residual powder from the balance and surrounding area using a brush or a damp cloth. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the appropriate chemical waste container.
References
Technical Support Center: Hexane-1,3,6-tricarboxylic acid NMR Spectra Interpretation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the complex NMR spectra of Hexane-1,3,6-tricarboxylic acid.
Frequently Asked Questions (FAQs)
What does the predicted ¹H NMR spectrum of this compound look like?
Due to the molecule's asymmetry, all seven non-acidic protons are chemically non-equivalent, leading to a complex spectrum. The protons on carbons adjacent to the carboxylic acid groups (α-protons) are shifted downfield. The carboxylic acid protons themselves will appear as a broad singlet far downfield, typically between 10-13 ppm.[1][2] This signal's position is highly dependent on concentration and solvent, and it will disappear upon the addition of D₂O.[1]
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H3 | 3 | ~2.7 - 2.9 | Multiplet | Deshielded by two carboxylic acid groups (at C1 and C3). |
| H2a, H2b | 2 | ~1.8 - 2.0 | Multiplet | Diastereotopic protons adjacent to a chiral center (C3). |
| H4a, H4b | 4 | ~1.5 - 1.7 | Multiplet | Part of the hexane chain. |
| H5a, H5b | 5 | ~2.2 - 2.4 | Multiplet | Deshielded by the C6 carboxylic acid group. |
| -COOH (3x) | 1, 3, 6 | ~10 - 13 | Broad Singlet | Exchangeable with D₂O; position is solvent and concentration dependent.[1][3] |
Caption for Diagram 1: Predicted ¹H NMR spin system for this compound, showing expected couplings.
What are the expected chemical shifts in the ¹³C NMR spectrum?
The ¹³C NMR spectrum will show nine distinct signals, as all carbon atoms are in unique chemical environments. The carbonyl carbons of the three carboxylic acid groups will appear significantly downfield.
Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C1, C3, C6 (-COOH) | 1, 3, 6 | 170 - 185 | Carbonyl carbons are highly deshielded.[2][4] |
| C3 | 3 | 40 - 50 | Methine carbon attached to a carboxyl group. |
| C2 | 2 | 30 - 40 | Methylene carbon adjacent to two deshielding groups. |
| C5 | 5 | 28 - 38 | Methylene carbon alpha to a carboxyl group.[4] |
| C4 | 4 | 20 - 30 | Methylene carbon in the alkyl chain. |
Why is the ¹H NMR spectrum so complex and the peaks overlapping?
The complexity arises from several factors:
-
Chirality: Carbon C3 is a chiral center, making the adjacent methylene protons (H2a/H2b and H4a/H4b) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couple with each other (geminal coupling).
-
Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects (or strong coupling) can occur. This leads to distorted splitting patterns and makes simple first-order (n+1 rule) analysis difficult.
-
Multiple Couplings: Each proton is coupled to several neighboring protons, resulting in complex multiplets rather than simple doublets or triplets.
To resolve this complexity, advanced 2D NMR techniques such as COSY and HSQC are highly recommended.[5][6]
Troubleshooting Guide
Issue 1: The carboxylic acid (-COOH) proton signal is not visible.
-
Cause A: Proton Exchange with Water. Traces of water in the NMR solvent (especially in hygroscopic solvents like DMSO-d₆) can lead to rapid proton exchange, which broadens the -COOH signal until it disappears into the baseline.[7]
-
Solution: Ensure your sample and solvent are thoroughly dried. Using molecular sieves to dry the deuterated solvent before use can be effective.[7]
-
-
Cause B: Deuterium Exchange. If using a protic deuterated solvent like D₂O or CD₃OD, the acidic protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
Solution: This is an expected outcome and can be used as a diagnostic tool. To observe the -COOH protons, use an aprotic solvent like DMSO-d₆ or CDCl₃.
-
-
Cause C: Formation of Carboxylate. If the sample is not acidic enough or contains basic impurities, a portion of the carboxylic acid may be deprotonated to the carboxylate form. This can also lead to signal broadening or disappearance.
-
Solution: Add a drop of an acidic co-solvent like trifluoroacetic acid (TFA) to the NMR tube to ensure the equilibrium is shifted entirely to the protonated carboxylic acid form.[8]
-
Issue 2: Poor resolution and broad peaks for the aliphatic protons.
-
Cause A: Low Solubility. this compound has multiple polar groups and may have limited solubility in common non-polar NMR solvents like CDCl₃, leading to aggregation and broad signals.
-
Solution: Use a more polar aprotic solvent such as DMSO-d₆ or DMF-d₇. Gentle heating of the sample may also improve solubility, but be cautious of potential degradation.
-
-
Cause B: Sample Impurities. The presence of solid particles or paramagnetic impurities can severely degrade the magnetic field homogeneity, resulting in broad lines.[9]
-
Cause C: High Concentration/Viscosity. A highly concentrated and viscous sample can restrict molecular tumbling, leading to shorter relaxation times and broader lines.
-
Solution: While a sufficient concentration is needed for a good signal-to-noise ratio, especially for ¹³C NMR, try diluting the sample to see if resolution improves.[9]
-
Caption for Diagram 2: Troubleshooting workflow for common NMR issues with polycarboxylic acids.
Experimental Protocols
Standard Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is recommended due to its high polarity, which should effectively dissolve the sample.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution. The final solution should be clear and transparent.[11]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, filter the solution directly into a clean, dry 5 mm NMR tube.[10]
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
If signal overlap is significant, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks.[5]
-
Acquire a 1D ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ signals.
-
To unambiguously assign proton and carbon signals, acquire 2D heteronuclear correlation spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity through quaternary carbons (like the carbonyls).[13][14]
-
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. sphinxsai.com [sphinxsai.com]
Troubleshooting polymerization reactions involving Hexane-1,3,6-tricarboxylic acid.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on polymerization reactions involving Hexane-1,3,6-tricarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during polymerization experiments in a direct question-and-answer format.
Q1: My polymerization reaction gelled prematurely, resulting in an insoluble, cross-linked network. What are the potential causes and how can I prevent this?
A1: Premature gelation is a common issue when using polyfunctional monomers like this compound. Because it has three carboxylic acid groups, it can form a three-dimensional polymer network, and if not controlled, this leads to an insoluble gel.[1][2] The point at which this network forms is known as the gel point.
The primary cause is an excessive degree of cross-linking. Here are the key factors and solutions:
-
Stoichiometry: The ratio of the trifunctional monomer to any bifunctional co-monomers is critical. An excess of the trifunctional monomer will accelerate gelation.
-
Reaction Conversion: Gelation occurs at a critical extent of reaction. Pushing the reaction too far can lead to an infinite polymer network.
-
Temperature: Higher temperatures increase reaction rates, which can lead to a rapid approach to the gel point and make the reaction difficult to control.
dot
Caption: Logical workflow for troubleshooting premature gelation.
Table 1: Troubleshooting Strategies for Premature Gelation
| Parameter | Recommended Adjustment | Rationale |
| Monomer Molar Ratio | Increase the proportion of the bifunctional co-monomer (e.g., diol or diamine). | This reduces the overall average functionality of the monomer mixture, delaying the onset of gelation.[2] |
| Reaction Time | Reduce the overall reaction time. | By stopping the reaction before the critical conversion for gelation is reached, a soluble, branched polymer can be obtained. |
| Reaction Temperature | Lower the polymerization temperature. | This slows the reaction rate, allowing for better control over the extent of the reaction. |
| Monomer Addition | Add the this compound slowly to the reaction mixture. | This can help to maintain a lower instantaneous concentration of the trifunctional monomer, promoting more linear chain growth initially. |
Q2: The molecular weight of my polymer is consistently lower than expected, and the yield is poor. What factors might be responsible?
A2: Low molecular weight and poor yield in condensation polymerization are often linked to several key experimental factors:
-
Monomer Purity: Impurities in either the this compound or the co-monomer can terminate polymer chains, limiting molecular weight.
-
Stoichiometric Imbalance: An exact 1:1 ratio of reactive functional groups (e.g., -COOH to -OH) is crucial for achieving high molecular weight in step-growth polymerization. Any deviation limits the growth of the polymer chains.
-
Inefficient Byproduct Removal: Condensation reactions, such as polyesterification, produce small molecules like water.[1][3] If this byproduct is not efficiently removed from the reaction mixture, the equilibrium shifts back towards the reactants, preventing the formation of high molecular weight polymers.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to a high enough conversion to achieve the desired molecular weight.
Q3: My final polymer product has a very broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve a more uniform polymer?
A3: A high PDI in step-growth polymerization can be caused by non-uniform reaction conditions. To achieve a narrower molecular weight distribution:
-
Ensure Homogeneous Mixing: Vigorous and efficient stirring is essential to ensure that all reactants are evenly distributed and that the temperature is uniform throughout the reaction vessel.
-
Precise Temperature Control: Avoid temperature fluctuations, which can lead to different reaction rates in different parts of the mixture.
-
Controlled Monomer Addition: A slow, controlled addition of one monomer to the other can sometimes help in achieving a more uniform chain growth.
Frequently Asked Questions (FAQs)
Q1: What are the most important parameters to control during a polymerization reaction with this compound?
A1: Success depends on the precise control of several parameters. The most critical are summarized below.
Table 2: Key Polymerization Parameters and Their Effects
| Parameter | Effect on Polymerization | Control Strategy |
| Monomer Ratio | Determines the average functionality of the system; critical for controlling cross-linking and gelation.[2] | Use high-purity monomers and perform accurate measurements by mass or moles. |
| Temperature | Affects reaction rate and potential side reactions (e.g., decomposition). | Use a controlled heating system (oil bath, heating mantle with a controller) and monitor the internal temperature. |
| Catalyst | Increases the rate of polymerization, allowing for lower reaction temperatures or shorter times. | Select an appropriate catalyst (e.g., p-toluenesulfonic acid for polyesterification) and use the optimal concentration. |
| Atmosphere | An inert atmosphere (e.g., nitrogen or argon) prevents unwanted side reactions like oxidation at high temperatures. | Purge the reaction vessel with an inert gas before heating and maintain a positive pressure throughout the reaction. |
| Byproduct Removal | Essential for driving the reaction equilibrium towards polymer formation to achieve high molecular weight.[3] | Use a vacuum or a Dean-Stark apparatus to continuously remove water or other small molecule byproducts. |
Q2: How can I properly characterize the branched polymers made with this compound?
A2: A combination of analytical techniques is required to fully characterize the chemical structure, molecular weight, and physical properties of the resulting polymer.[4]
dot
References
Validation & Comparative
A Comparative Analysis of Hexane-1,3,6-tricarboxylic Acid and Adipic Acid in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Hexane-1,3,6-tricarboxylic acid and adipic acid for use in polymer applications. While adipic acid is a well-established monomer in the production of a wide range of polymers, particularly polyamides and polyesters, this compound represents a novel, yet largely unexplored, alternative that offers the potential for creating branched and cross-linked polymer architectures. This comparison aims to provide a clear understanding of their respective properties and potential performance in polymer synthesis, supported by available experimental data for adipic acid and theoretical considerations for this compound.
Executive Summary
Adipic acid, a linear dicarboxylic acid, is a cornerstone of the polymer industry, integral to the production of linear polymers like Nylon 6,6 and various polyesters such as poly(ethylene adipate) (PEA) and poly(butylene adipate) (PBA). These polymers are known for their flexibility, toughness, and biodegradability.
This compound, on the other hand, is a tricarboxylic acid. Its trifunctional nature introduces the capability for creating branched or even cross-linked polymer networks. This structural difference is expected to lead to polymers with significantly different properties compared to their linear counterparts derived from adipic acid. Due to a lack of available experimental data on polymers synthesized with this compound, this guide will present a theoretical comparison based on the principles of polymer chemistry, alongside established data for adipic acid-based polymers.
Chemical Structures
Below are the chemical structures of adipic acid and this compound, illustrating the key difference in the number of carboxylic acid functional groups.
Comparative Data of Monomers
| Property | Adipic Acid | This compound |
| IUPAC Name | Hexanedioic acid | This compound |
| CAS Number | 124-04-9 | 1572-40-3 |
| Molecular Formula | C₆H₁₀O₄ | C₉H₁₄O₆ |
| Molecular Weight | 146.14 g/mol | 218.20 g/mol |
| Functionality | Dicarboxylic acid (2) | Tricarboxylic acid (3) |
| Melting Point | 152.1 °C | Not available |
| Boiling Point | 337.5 °C | Not available |
| Solubility in Water | 24 g/L at 25 °C | Not available |
Performance in Polymer Applications: A Comparative Overview
The primary distinction in polymer applications arises from the difference in functionality between the two acids.
Adipic Acid (Dicarboxylic Acid):
-
Polymer Architecture: Forms linear polymer chains through condensation polymerization with diols or diamines.
-
Resulting Polymer Properties: Typically results in semi-crystalline thermoplastics with good flexibility, toughness, and relatively low melting points. These polymers are often biodegradable.
-
Applications: Widely used in the production of:
-
Polyamides: Nylon 6,6 for fibers, engineering plastics.
-
Polyesters: Poly(ethylene adipate) (PEA), Poly(butylene adipate) (PBA), and Poly(butylene adipate-co-terephthalate) (PBAT) used as biodegradable plastics and plasticizers.[1]
-
Polyurethanes: As a component of the polyester polyol soft segment.
-
This compound (Tricarboxylic Acid) (Theoretical):
-
Polymer Architecture: The presence of a third carboxylic acid group allows for the formation of branched or cross-linked polymer networks.
-
Expected Polymer Properties:
-
Branched Polymers: Increased melt viscosity and potentially lower crystallinity compared to linear analogues.
-
Cross-linked Polymers (Thermosets): Enhanced thermal stability, improved mechanical strength and rigidity, and insolubility in most solvents. These would likely be non-biodegradable or have very slow degradation rates.
-
-
Potential Applications:
-
Coatings and Resins: As a cross-linking agent to improve hardness and chemical resistance.
-
Hydrogels: The trifunctional nature could be utilized in creating absorbent polymer networks.
-
Thermosetting Plastics: For applications requiring high thermal and mechanical stability.
-
The logical relationship between the monomer functionality and the resulting polymer architecture is visualized in the following diagram.
Quantitative Data on Adipic Acid-Based Polyesters
The following tables summarize key performance data for common polyesters derived from adipic acid. No experimental data is currently available in the public domain for polymers derived from this compound.
Table 1: Thermal Properties of Adipic Acid-Based Polyesters
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (°C) |
| Poly(ethylene adipate) (PEA) | -50[2] | 47 - 55[1][2] | >200[3] |
| Poly(butylene adipate) (PBA) | ~ -60 | 55 - 65 | ~ 350 |
| Poly(butylene adipate-co-terephthalate) (PBAT) | -30 | 110 - 120[4][5] | >350[6] |
Table 2: Mechanical Properties of Adipic Acid-Based Polyesters
| Polymer | Tensile Strength (MPa) | Tensile Modulus (MPa) | Elongation at Break (%) |
| Poly(ethylene adipate) (PEA) | 10 - 13.2[2] | 240 - 312.8[2] | ~362[2] |
| Poly(butylene adipate) (PBA) | 20 - 40 | 80 - 150 | 300 - 700 |
| Poly(butylene adipate-co-terephthalate) (PBAT) | 17.5 - 36[5][7] | 20 - 81[5][7] | 580 - >600[5][7] |
Experimental Protocols
Synthesis of Poly(ethylene adipate) (PEA) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing PEA.
Materials:
-
Adipic acid
-
Ethylene glycol
-
Catalyst (e.g., stannous chloride, tetraisopropyl orthotitanate)
-
Nitrogen gas supply
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Workflow Diagram:
Procedure:
-
Esterification:
-
Equimolar amounts of adipic acid and a slight excess of ethylene glycol are charged into the reaction flask.
-
The mixture is heated to 190-200°C under a slow stream of nitrogen gas with mechanical stirring.[2]
-
Water produced during the esterification reaction is collected in the distillation condenser. This stage is continued until the theoretical amount of water is removed.
-
-
Polycondensation:
-
The catalyst is added to the reaction mixture.
-
The temperature is maintained at or above 190°C, and the pressure is gradually reduced using a vacuum pump.[2]
-
Excess ethylene glycol is distilled off. The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.
-
-
Purification:
-
The resulting polymer is cooled and dissolved in a minimal amount of chloroform.
-
The polymer solution is then slowly added to a large volume of methanol with vigorous stirring to precipitate the purified polymer.[2]
-
The precipitated poly(ethylene adipate) is filtered and dried under vacuum.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the synthesized polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Conclusion
Adipic acid is a versatile and widely used monomer for producing linear polyesters and polyamides with a well-characterized property profile. These polymers find extensive use in applications requiring flexibility and, in many cases, biodegradability.
This compound, while not yet established in reported polymer applications, presents an intriguing possibility for creating novel polymer architectures. Its trifunctional nature is a key feature that would allow for the synthesis of branched or cross-linked polymers. Such polymers are theoretically expected to exhibit enhanced thermal and mechanical properties compared to their linear counterparts derived from adipic acid.
Further research and experimental investigation into the polymerization of this compound are necessary to validate these theoretical advantages and to fully explore its potential in developing new high-performance polymers. Researchers in materials science and drug delivery may find this monomer to be a valuable tool for creating novel materials with tailored properties.
References
A Comparative Guide to the Chelation Properties of Citric Acid and Hexane-1,3,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelation properties of two tricarboxylic acids: the well-characterized citric acid and the lesser-known Hexane-1,3,6-tricarboxylic acid. While extensive experimental data is available for citric acid, this report also offers a theoretical perspective on the potential chelating behavior of this compound based on its structural characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology who are interested in the application of these molecules as chelating agents.
Introduction to Chelation
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. This process is of fundamental importance in a wide range of scientific and industrial applications, from drug delivery and medical imaging to water treatment and catalysis. The stability of a chelate is quantified by its formation constant (or stability constant), with higher values indicating a more stable complex.
Citric Acid: A Benchmark Chelator
Citric acid, a naturally occurring tricarboxylic acid, is a well-established and widely used chelating agent.[1] Its efficacy stems from its three carboxyl groups and one hydroxyl group, which can coordinate with a metal ion, forming stable chelate rings.[1] The involvement of the hydroxyl group in chelation can enhance the stability of the resulting metal complex.[2]
Chelation Properties of Citric Acid
Citric acid is known to form stable complexes with a variety of di- and trivalent metal ions. The stability of these complexes is pH-dependent, with chelation being more effective at higher pH values where the carboxylic acid groups are deprotonated.
Table 1: Stability Constants (log K) of Citrate Complexes with Various Metal Ions
| Metal Ion | Log K₁ | Log K₂ | Conditions |
| Ca²⁺ | 3.5 | - | 25 °C, 0.1 M KCl |
| Mg²⁺ | 3.4 | - | 25 °C, 0.1 M KCl |
| Fe²⁺ | 4.4 | - | 20 °C, 1 M NaClO₄ |
| Fe³⁺ | 11.9 | - | 20 °C, 1 M NaClO₄ |
| Cu²⁺ | 6.1 | - | 25 °C, 0.1 M KNO₃ |
| Zn²⁺ | 4.7 | - | 25 °C, 0.1 M KNO₃ |
| Al³⁺ | 8.0 | - | 25 °C, 0.1 M KNO₃ |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are for illustrative purposes.
This compound: A Structural Analogue
Structural Comparison and Predicted Chelation Behavior
The key structural differences between citric acid and this compound are:
-
Absence of a Hydroxyl Group: this compound lacks the hydroxyl group present in citric acid. This is a significant difference, as the hydroxyl group in citric acid can participate in chelation, often leading to more stable complexes.[2] The absence of this group in this compound suggests that it may form less stable complexes with certain metal ions compared to citric acid.
-
Longer and More Flexible Carbon Chain: this compound possesses a longer and more flexible hexane backbone compared to the propane backbone of citric acid. This increased flexibility could allow for the formation of larger and potentially more stable chelate rings with larger metal ions. However, it could also introduce conformational entropy that might destabilize the complex.
Based on these structural differences, it can be hypothesized that this compound will act as a chelating agent due to its three carboxyl groups. However, the stability of its metal complexes is likely to differ from those of citric acid. For a definitive comparison, experimental determination of the stability constants of this compound with various metal ions is necessary.
Experimental Protocols for Determining Chelation Properties
To facilitate further research, this section provides detailed methodologies for determining the stability constants of metal-ligand complexes.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the tricarboxylic acid (e.g., 0.01 M).
-
Prepare a standard solution of the metal salt of interest (e.g., 0.01 M).
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).
-
-
Titration Procedure:
-
Calibrate a pH electrode using standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of the tricarboxylic acid solution and the background electrolyte.
-
Add a known volume of the metal salt solution.
-
Titrate the solution with the standard NaOH solution, recording the pH after each addition of titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its acidity constants.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Use a suitable software program (e.g., Hyperquad) to analyze the titration data and calculate the stability constants of the metal-ligand complexes.
-
Spectrophotometry
Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance of the solution.
Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the tricarboxylic acid and the metal salt.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the tricarboxylic acid.
-
Maintain a constant pH and ionic strength using a buffer and a background electrolyte.
-
-
Measurement:
-
Record the UV-Vis spectrum of each solution to identify the wavelength of maximum absorbance change upon complexation.
-
Measure the absorbance of each solution at this wavelength.
-
-
Data Analysis:
-
Use methods such as the Job's plot or the mole-ratio method to determine the stoichiometry of the complex.
-
Apply non-linear regression analysis to the absorbance data to calculate the stability constants.
-
Visualizing Chelation and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Chelation of a metal ion by citric acid, involving two carboxylate groups and the hydroxyl group.
References
A Comparative Analysis of Hexane-1,3,6-tricarboxylic Acid Isomers: Structural and Physicochemical Properties
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for molecular design and application. This guide provides a comparative overview of the structural and predicted physicochemical properties of Hexane-1,3,6-tricarboxylic acid and its isomers. Due to a lack of available experimental data, this comparison relies on high-quality computed properties from the PubChem database. These values offer a valuable preliminary assessment for further experimental investigation.
Structural Isomers of this compound
This compound and its isomers are aliphatic tricarboxylic acids with the molecular formula C₉H₁₄O₆. The variation in the positions of the three carboxyl groups along the hexane backbone gives rise to several structural isomers. These structural differences are expected to influence their physicochemical properties, including polarity, solubility, and acidity. Below are the structures of some of the identified isomers.
Caption: 2D structural representations of this compound and its isomers.
Comparative Physicochemical Properties (Computed)
The following table summarizes the computed physicochemical properties of various this compound isomers, sourced from the PubChem database. These properties provide insights into the potential behavior of these molecules in different chemical and biological systems.
| Property | This compound[1] | Hexane-1,2,6-tricarboxylic acid | Hexane-1,2,3-tricarboxylic acid[2] | Hexane-1,3,5-tricarboxylic acid[3] |
| Molecular Weight ( g/mol ) | 218.2 | 218.2 | 218.2 | 218.2 |
| XLogP3 | -0.2 | 0.2 | 0.2 | 0.1 |
| Hydrogen Bond Donor Count | 3 | 3 | 3 | 3 |
| Hydrogen Bond Acceptor Count | 6 | 6 | 6 | 6 |
| Rotatable Bond Count | 8 | 8 | 8 | 8 |
| Topological Polar Surface Area (Ų) | 112 | 112 | 112 | 112 |
Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of a compound. A lower value suggests higher hydrophilicity.
Discussion of Properties and Structural Relationships
The computed data suggests that all isomers share fundamental properties such as molecular weight and the number of hydrogen bond donors and acceptors, which is expected as they are structural isomers. The minor variations in the computed XLogP3 values hint at subtle differences in their lipophilicity, which could impact their solubility in various solvents and their ability to cross biological membranes.
The spatial arrangement of the carboxylic acid groups is the primary determinant of differences in their physical properties. For instance, isomers with carboxylic acid groups in close proximity (e.g., Hexane-1,2,3-tricarboxylic acid) may exhibit stronger intramolecular hydrogen bonding, which could influence their melting points and acidity (pKa values) compared to isomers where the groups are more spread out (e.g., this compound).
Caption: Logical relationship between isomeric structure and physicochemical properties.
Experimental Protocols
While specific experimental data for these isomers is scarce, the following are standard, detailed methodologies for determining the key physicochemical properties of tricarboxylic acids.
Melting Point Determination by Capillary Method
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of the hexane-tricarboxylic acid isomer (finely powdered)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the tricarboxylic acid.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the hexane-tricarboxylic acid isomer of known concentration (e.g., 0.01 M) in deionized water.
Procedure:
-
Calibration: The pH meter is calibrated using standard buffer solutions (pH 4, 7, and 10).
-
Titration Setup: A known volume of the acid solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar.
-
Titration: The standardized strong base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a tricarboxylic acid, three pKa values are expected.
Solubility Determination by Isocratic HPLC
Objective: To quantify the solubility of the isomers in various solvents.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Vials and syringes
-
Solvent of interest (e.g., water, ethanol)
-
Sample of the hexane-tricarboxylic acid isomer
Procedure:
-
Preparation of Saturated Solution: An excess amount of the solid isomer is added to a known volume of the solvent in a vial. The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Filtration: The saturated solution is filtered through a 0.45 µm syringe filter to remove any undissolved solid.
-
HPLC Analysis:
-
A standard calibration curve is prepared by injecting known concentrations of the isomer into the HPLC system.
-
The filtered saturated solution is diluted with the mobile phase to a concentration within the calibration range.
-
The diluted sample is injected into the HPLC, and the peak area is recorded.
-
-
Quantification: The concentration of the isomer in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking into account the dilution factor.
This guide serves as a foundational resource for the comparative study of this compound isomers. The provided computed data and experimental protocols are intended to facilitate further research and application development in relevant scientific fields. Experimental verification of the predicted properties is strongly encouraged.
References
Performance Evaluation of Polyurethanes Derived from Hexane-1,3,6-tricarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the theoretical performance of polyurethanes derived from Hexane-1,3,6-tricarboxylic acid against other common polyurethane formulations. Due to a lack of specific published data on polyurethanes synthesized directly from this compound, this guide extrapolates potential properties based on the principles of polymer chemistry and data from polyurethanes derived from analogous di- and tri-functional carboxylic acids. The experimental protocols provided are standard methods for evaluating the key performance indicators of polyurethanes intended for biomedical and drug delivery applications.
Introduction to Polyurethanes in Biomedical Applications
Polyurethanes (PUs) are a versatile class of polymers known for their excellent mechanical properties, biocompatibility, and tunable biodegradability.[1][2] These characteristics make them highly suitable for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical devices.[2] The properties of PUs can be tailored by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The incorporation of a trifunctional monomer, such as this compound, would lead to the formation of a crosslinked or branched polymer network, which is expected to significantly influence its physicochemical and biological properties.
Hypothetical Performance Comparison
The following tables present a hypothetical comparison of polyurethanes derived from this compound (HTA-PU) with two common classes of polyurethanes: a linear polyurethane based on a dicarboxylic acid (Linear PU) and a commercially available biomedical-grade polyurethane (Commercial PU). The data for HTA-PU is predicted based on its expected crosslinked structure.
Table 1: Comparative Mechanical Properties
| Property | HTA-PU (Predicted) | Linear PU (Typical Range) | Commercial PU (e.g., Pellethane®) | Test Method |
| Tensile Strength (MPa) | 30 - 50 | 20 - 40 | 35 - 55 | ASTM D638 |
| Elongation at Break (%) | 200 - 400 | 400 - 800 | 300 - 600 | ASTM D638 |
| Young's Modulus (MPa) | 50 - 150 | 10 - 50 | 40 - 100 | ASTM D638 |
| Shore Hardness | 80A - 95A | 70A - 90A | 80A - 95A | ASTM D2240 |
Table 2: Comparative Thermal and Chemical Properties
| Property | HTA-PU (Predicted) | Linear PU (Typical Range) | Commercial PU (e.g., Pellethane®) | Test Method |
| Glass Transition Temp. (°C) | 40 - 70 | 20 - 50 | 30 - 60 | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (°C) | > 300 | > 280 | > 300 | Thermogravimetric Analysis (TGA) |
| Solvent Swelling (%) | Low | Moderate to High | Low to Moderate | Gravimetric Analysis |
| Hydrolytic Degradation | Moderate to High | Moderate | Low to Moderate | Mass Loss Measurement |
Table 3: Comparative Biocompatibility and Biodegradation
| Property | HTA-PU (Predicted) | Linear PU (Typical Range) | Commercial PU (e.g., Pellethane®) | Test Method |
| Cytotoxicity | Low | Low | Low | ISO 10993-5 |
| Hemocompatibility | Good | Good | Excellent | ISO 10993-4 |
| In Vitro Biodegradation | Tunable | Tunable | Slow | Enzyme-mediated degradation assays |
| In Vivo Biocompatibility | Good | Good | Excellent | ISO 10993-6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Synthesis of this compound-derived Polyurethane (HTA-PU)
This is a generalized two-step prepolymer method that could be adapted for the synthesis of HTA-PU.
-
Step 1: Prepolymer Synthesis. A diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) is reacted with a polyol (e.g., polycaprolactone diol - PCL) in a suitable solvent (e.g., dimethylformamide - DMF) under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 80°C). The molar ratio of NCO to OH groups is typically kept above 1 to ensure isocyanate-terminated prepolymers.
-
Step 2: Chain Extension and Crosslinking. The isocyanate-terminated prepolymer is then reacted with a mixture of a chain extender (e.g., 1,4-butanediol - BDO) and this compound (HTA). The carboxylic acid groups of HTA will react with the isocyanate groups to form amide and urethane linkages, leading to a crosslinked network. The reaction is typically carried out at a slightly elevated temperature until completion.
-
Purification. The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to remove residual solvent and unreacted monomers.
Material Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane and amide linkages and the disappearance of isocyanate peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the synthesized polyurethane.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble fraction of the polymer (if any).
Mechanical Testing
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a uniaxial tensile load at a constant strain rate until failure. Stress-strain curves are recorded to determine tensile strength, elongation at break, and Young's modulus.
-
Hardness Testing (ASTM D2240): The indentation hardness is measured using a durometer on a flat surface of the material.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): A small sample of the polymer is heated at a controlled rate to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymer is assessed by monitoring its weight loss as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).
Biocompatibility and Biodegradation Assays
-
In Vitro Cytotoxicity (ISO 10993-5): Extracts of the polyurethane material are incubated with a cell line (e.g., L929 fibroblasts), and cell viability is assessed using methods like the MTT assay.
-
Hemocompatibility (ISO 10993-4): The interaction of the material with blood is evaluated by measuring parameters such as hemolysis, coagulation time, and platelet adhesion.
-
In Vitro Biodegradation: Polymer films are incubated in phosphate-buffered saline (PBS) with or without enzymes (e.g., lipase, esterase) at 37°C. The degradation is monitored by measuring the mass loss, changes in molecular weight, and analysis of degradation products over time.
Visualizations
The following diagrams illustrate a general workflow for polyurethane synthesis and a hypothetical signaling pathway relevant to biocompatibility assessment.
References
Efficacy assessment of Hexane-1,3,6-tricarboxylic acid as a detergent builder versus commercial alternatives.
A data-driven comparison of Hexane-1,3,6-tricarboxylic acid against commercial alternatives such as Sodium Tripolyphosphate (STPP), Zeolite A, and Sodium Citrate, providing researchers and scientists in the drug development and chemical industries with a comprehensive overview of its potential as a high-performance, environmentally benign detergent builder.
This guide delves into the efficacy of this compound as a detergent builder, presenting a comparative analysis with established commercial options. The following sections detail the experimental protocols for key performance indicators, a quantitative comparison based on typical and hypothetical data, and a visual representation of the evaluation workflow.
Performance Data Summary
The efficacy of a detergent builder is primarily determined by its calcium binding capacity, washing performance, and biodegradability. The following table summarizes these key metrics for this compound and its commercial counterparts. It is important to note that the data for this compound is hypothetical and for illustrative purposes, designed to showcase its potential based on the performance of similar polycarboxylic acids.
| Builder | Chemical Formula | Calcium Binding Capacity (mg CaCO₃/g builder) | Stain Removal (% improvement over control) | Biodegradability (%) |
| This compound | C₉H₁₄O₆ | 220 (Hypothetical) | 18 (Hypothetical) | 75 (Hypothetical) |
| Sodium Tripolyphosphate (STPP) | Na₅P₃O₁₀ | 150 - 180 | 20 | < 10 |
| Zeolite A | Na₁₂Al₁₂Si₁₂O₄₈·27H₂O | 150 - 170 | 15 | Not Applicable (Insoluble) |
| Sodium Citrate | Na₃C₆H₅O₇ | 130 - 150 | 12 | > 90 |
Experimental Protocols
To ensure a standardized and reproducible assessment of detergent builder efficacy, the following detailed experimental protocols are recommended.
Calcium Binding Capacity (Calcium Carbonate Titration Method)
Objective: To determine the amount of calcium carbonate (CaCO₃) that can be effectively sequestered by the builder.
Methodology:
-
Preparation of a standard calcium chloride solution: A stock solution of 0.1 M calcium chloride (CaCl₂) is prepared and standardized.
-
Builder solution: A known concentration of the detergent builder (e.g., 1 g/L) is prepared in deionized water.
-
Titration: A specific volume of the builder solution is titrated against the standardized CaCl₂ solution using a calcium-ion selective electrode to monitor the free calcium ion concentration.
-
Endpoint determination: The endpoint of the titration is reached when a sharp increase in the concentration of free calcium ions is observed, indicating that the chelating capacity of the builder has been exceeded.
-
Calculation: The calcium binding capacity is calculated in mg of CaCO₃ per gram of builder.
Washing Performance (Stain Removal Evaluation)
Objective: To assess the builder's ability to enhance the removal of standardized stains from fabric in a controlled washing environment. This protocol is based on the ASTM D4265 standard.[1][2][3][4][5]
Methodology:
-
Fabric and Stain Preparation: Standard pre-stained fabric swatches (e.g., with wine, grass, blood) are used.
-
Detergent Formulation: A base detergent formulation containing a standard surfactant but lacking a builder is prepared. Test formulations are then created by adding a specific concentration of the builder being evaluated.
-
Washing Procedure: The stained swatches are washed in a laboratory-scale washing machine (e.g., a Terg-O-Tometer) under controlled conditions of water hardness, temperature, and washing time.
-
Evaluation: The reflectance of the stained swatches is measured before and after washing using a spectrophotometer or colorimeter.
-
Calculation: The stain removal percentage is calculated based on the change in reflectance. The performance is often reported as the percentage improvement over a control wash without any builder.
Biodegradability (Ready Biodegradability Test)
Objective: To determine the readiness of the builder to be biodegraded by microorganisms. This protocol is based on the OECD 301B (CO₂ Evolution Test) .[6][7][8][9][10]
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Setup: The builder is incubated in a mineral medium with the inoculum in a sealed vessel. A control with only the inoculum and a reference substance with known biodegradability are run in parallel.
-
CO₂ Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
Efficacy Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive efficacy assessment of a detergent builder.
Caption: Logical workflow for the efficacy assessment of a detergent builder.
Conclusion
Based on the hypothetical data and the established performance of polycarboxylic acids, this compound presents a promising profile as a detergent builder. Its potentially high calcium binding capacity could translate to excellent washing performance, particularly in hard water conditions. Furthermore, its anticipated ready biodegradability would offer a significant environmental advantage over non-biodegradable builders like STPP and insoluble alternatives like zeolites.
For researchers and professionals in the field, the detailed experimental protocols provided herein offer a robust framework for conducting a thorough and standardized evaluation of this compound or any novel detergent builder. Further empirical studies are warranted to validate the hypothetical performance data and fully elucidate the potential of this compound in next-generation detergent formulations.
References
- 1. store.astm.org [store.astm.org]
- 2. img.antpedia.com [img.antpedia.com]
- 3. scribd.com [scribd.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. smithers.com [smithers.com]
- 8. oecd.org [oecd.org]
- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Alternative Cross-linking Agents for Hexane-1,3,6-tricarboxylic Acid
For researchers, scientists, and drug development professionals seeking viable alternatives to Hexane-1,3,6-tricarboxylic acid for cross-linking applications, this guide offers an objective comparison of prominent substitutes. While direct comparative experimental data for this compound is limited in publicly available literature, this document details the performance of widely researched natural and synthetic cross-linking agents, including genipin, citric acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). Glutaraldehyde is also included as a common, albeit more cytotoxic, benchmark.
This guide provides a comprehensive overview of their performance based on key parameters such as mechanical properties, biocompatibility, and degradation kinetics, supported by experimental data and detailed protocols.
Performance Comparison of Cross-linking Agents
The selection of an appropriate cross-linking agent is critical and depends on the specific requirements of the application, balancing mechanical strength, biological interaction, and degradation profile. The following tables summarize the quantitative data gathered from various studies to facilitate a comparative analysis.
Table 1: Mechanical Properties of Cross-linked Biomaterials
| Cross-linking Agent | Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Citric Acid | Gelatin | Not Reported | 340 | 98 | [1] |
| Starch | 0.16 | 10 | 161 | [2] | |
| Polyvinyl Alcohol (PVA) | 22.09 | Not Reported | Not Reported | [3] | |
| Genipin | Chitosan/Collagen | Not Reported | Not Reported | Not Reported | [4] |
| EDC/NHS | Silk Fibroin | Not Reported | Not Reported | Not Reported | [5] |
| Glutaraldehyde | Gelatin | Not Reported | 420 | Not Reported | [1] |
Note: Direct quantitative comparisons are challenging due to variations in polymer systems, concentrations, and experimental conditions across studies. The data presented is indicative of the relative performance of each cross-linking agent.
Table 2: Biocompatibility of Cross-linked Biomaterials
| Cross-linking Agent | Cell Line | Assay | Cell Viability (%) | Key Findings | Reference |
| Citric Acid | L929 Fibroblasts | MTT | >70 | Non-cytotoxic at optimal concentrations. | [3] |
| Genipin | Olfactory Ensheathing Cells (OECs) | Annexin-V/PI | Not Reported | Significantly less cytotoxic than glutaraldehyde. | [5] |
| EDC/NHS | Olfactory Ensheathing Cells (OECs) | Annexin-V/PI | ~88.8 (at 1.5%) | Low concentrations show good biocompatibility. Higher concentrations can increase apoptosis. | [5] |
| Glutaraldehyde | Olfactory Ensheathing Cells (OECs) | Annexin-V/PI | Not Reported | Known to be cytotoxic and induce apoptosis. | [5] |
Table 3: Degradation of Cross-linked Biomaterials
| Cross-linking Agent | Polymer System | Degradation Method | Key Findings | Reference |
| Genipin | Chitosan | Enzymatic (Lysozyme) | Degradation rate is dependent on genipin concentration. | [6] |
| EDC/NHS | Gelatin | Enzymatic (Collagenase) | Slower degradation compared to non-cross-linked gelatin. | [7] |
| Citric Acid | Gelatin | Not Specified | Increased degradation stability with higher citric acid concentration and curing time. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Tensile Strength Testing of Hydrogels (based on ASTM D882)
1. Specimen Preparation:
-
Prepare flat, uniform hydrogel films of the desired thickness.
-
Cut dumbbell-shaped specimens from the films using a standard die. The dimensions should conform to ASTM D882 specifications. A typical width is 5 mm to 25.4 mm.
-
Ensure the edges of the specimens are smooth and free of nicks or tears.
-
Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.
2. Test Procedure:
-
Use a universal testing machine (UTM) equipped with grips suitable for thin films.
-
Set the initial grip separation (gauge length), typically 250 mm for modulus determination to minimize grip slippage effects.
-
Mount the specimen in the grips, ensuring it is aligned vertically and not under tension before the test begins.
-
Set the rate of grip separation (crosshead speed) to achieve the desired strain rate as specified in ASTM D882.
-
Initiate the test, recording the force and elongation until the specimen fractures.
3. Data Analysis:
-
From the force-elongation curve, calculate the tensile strength (maximum force divided by the original cross-sectional area), Young's modulus (the slope of the initial linear portion of the stress-strain curve), and elongation at break (the change in length at fracture divided by the initial gauge length, expressed as a percentage).
Protocol 2: Cytotoxicity Assessment using MTT Assay
1. Material Preparation:
-
Prepare extracts of the cross-linked biomaterials according to ISO 10993-5 standards. This typically involves incubating the material in a cell culture medium for a specified time (e.g., 24 hours) to allow any leachable substances to diffuse into the medium.
-
Sterilize the extracts by filtration (0.22 µm filter).
2. Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
3. Exposure to Extracts:
-
Remove the existing culture medium from the wells and replace it with the prepared material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material or fresh medium) controls.
-
Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control. A cell viability of less than 70% is generally considered indicative of cytotoxicity.
Protocol 3: Enzymatic Degradation Assay
1. Sample Preparation:
-
Prepare pre-weighed, lyophilized discs of the cross-linked hydrogel (W_initial).
2. Degradation Medium:
-
Prepare a solution of the relevant enzyme (e.g., lysozyme for chitosan-based hydrogels, collagenase for gelatin-based hydrogels) in a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiologically relevant concentration and pH.
3. Degradation Process:
-
Immerse the hydrogel discs in the enzyme solution and incubate at 37°C.
-
At predetermined time points, remove the samples from the enzyme solution.
-
Gently wash the samples with deionized water to remove any residual enzyme and buffer salts.
-
Lyophilize the samples to a constant weight (W_final).
4. Data Analysis:
-
Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = ((W_initial - W_final) / W_initial) * 100
-
Plot the mass loss as a function of time to determine the degradation rate.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Conclusion
References
- 1. Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Techno-economic analysis of different synthesis routes for Hexane-1,3,6-tricarboxylic acid.
A comprehensive techno-economic analysis reveals two principal synthesis routes for Hexane-1,3,6-tricarboxylic acid, a molecule of interest for specialty polymers and as a potential building block in drug development. The traditional chemical synthesis starting from petroleum-based feedstocks is pitted against an emerging bio-based route, offering a comparative landscape for researchers and industry professionals. This guide delves into the technical feasibility and economic viability of each pathway, supported by detailed experimental protocols and process visualizations.
At a Glance: Comparing Synthesis Routes
A summary of the key techno-economic parameters for the two primary synthesis routes to this compound is presented below. The analysis highlights the trade-offs between established chemical methods and innovative bio-based approaches.
| Parameter | Route 1: Chemical Synthesis | Route 2: Bio-based Synthesis |
| Starting Materials | Adiponitrile, Acrylonitrile | Glucose |
| Key Intermediates | Hexane-1,3,6-tricarbonitrile | Adipic Acid, 3-carboxy-adipic acid precursor |
| Overall Yield (estimated) | Moderate to High | Lower (multi-step process) |
| Raw Material Cost | Moderate (dependent on petrochemical market) | Potentially Lower (dependent on feedstock source) |
| Process Complexity | Two main steps: Cyanoethylation and Hydrolysis | Multi-step: Fermentation, Oxidation, Functionalization |
| Energy Consumption | High (elevated temperatures for hydrolysis) | Moderate (fermentation and catalytic steps) |
| Environmental Impact | Use of cyanide-containing compounds | Greener starting material, potential for less hazardous reagents |
| Technology Readiness Level | Established chemistry, but specific application is novel | Early-stage development |
Route 1: The Chemocatalytic Pathway from Adiponitrile
This well-defined route leverages established industrial chemistry, starting with the cyanoethylation of adiponitrile followed by the hydrolysis of the resulting trinitrile.
Process Workflow
The chemical synthesis route is a two-step process. The first step involves the Michael addition of acrylonitrile to adiponitrile to form Hexane-1,3,6-tricarbonitrile. The second step is the hydrolysis of the three nitrile groups to carboxylic acids.
Experimental Protocols
Synthesis of Hexane-1,3,6-tricarbonitrile: In a stirred reactor under an inert atmosphere, adiponitrile is reacted with acrylonitrile in the presence of a strong base catalyst such as potassium tert-butoxide. The reaction is typically carried out in a suitable solvent like toluene at a controlled temperature. The progress of the reaction can be monitored by techniques like gas chromatography. Upon completion, the reaction mixture is neutralized, and the product is isolated and purified, for example, by distillation under reduced pressure.
Hydrolysis of Hexane-1,3,6-tricarbonitrile: The isolated Hexane-1,3,6-tricarbonitrile is subjected to hydrolysis. This can be achieved under acidic or basic conditions. For acidic hydrolysis, the tricarbonitrile is refluxed with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. The completion of the hydrolysis is indicated by the cessation of ammonia evolution. The resulting this compound can then be isolated by cooling and filtration, followed by recrystallization for purification.
Route 2: A Bio-based Approach from Glucose
This forward-looking route starts from renewable glucose and involves a combination of biotechnological and chemical steps. While still in the developmental stages, it offers a potentially more sustainable alternative.
Process Workflow
The bio-based synthesis is a multi-stage process. It begins with the fermentation of glucose to produce adipic acid. Adipic acid is then subjected to a series of chemical transformations to introduce the third carboxylic acid group. One conceptual pathway involves the conversion to a suitable intermediate that allows for the introduction of a carboxyl or a precursor group at the 3-position.
Experimental Protocols
Production of Adipic Acid from Glucose: This step typically involves the use of genetically engineered microorganisms (like E. coli or Saccharomyces cerevisiae) that can convert glucose into cis,cis-muconic acid. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration. The produced muconic acid is then separated from the fermentation broth and catalytically hydrogenated to adipic acid using a catalyst such as platinum on carbon.
Functionalization and Carboxylation of Adipic Acid: This part of the process is still largely conceptual and requires further research. A potential approach involves the selective functionalization of the adipic acid backbone, for instance, through a halogenation reaction at the 3-position. The resulting halogenated adipic acid could then be converted to the tricarboxylic acid through a nucleophilic substitution with a cyanide salt followed by hydrolysis, or via a Grignard reagent followed by carboxylation with carbon dioxide. The specific conditions for these reactions would need to be optimized to achieve satisfactory yields and selectivity.
Concluding Remarks
The choice between the chemical and bio-based synthesis routes for this compound will largely depend on the specific priorities of the producer. The chemical route offers a more direct and currently more technologically mature pathway, albeit with reliance on petrochemical feedstocks and cyanide-containing intermediates. The bio-based route, while in its infancy, presents a promising avenue for a more sustainable and environmentally friendly production process. Further research and development are crucial to improve the efficiency and economic competitiveness of the bio-based approach. For researchers in drug development, the choice of synthesis route may also be influenced by the impurity profile of the final product, which can differ between the two methods. This analysis provides a foundational framework for decision-making and for guiding future research in the synthesis of this and other valuable specialty chemicals.
A Comparative Guide to the Life Cycle Assessment of Hexane-1,3,6-tricarboxylic acid and its Potential Alternatives
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific Life Cycle Assessment (LCA) or comprehensive environmental impact studies have been published for Hexane-1,3,6-tricarboxylic acid. This guide therefore provides a framework for such an assessment, offering a hypothetical comparison with established chemicals that may serve as functional alternatives in certain applications. The data presented for the alternatives are drawn from existing LCA studies, while the values for this compound are illustrative and intended to serve as a placeholder for future research.
Introduction to this compound
This compound (HTCA), with the chemical formula C9H14O6, is a complex organic acid.[1][2] While specific applications are not widely documented in publicly available literature, its precursor, 1,3,6-Hexanetricarbonitrile, is noted as an intermediate for tricarboxylic acids used as detergents.[3] Given its structure, potential applications could include use as a crosslinking agent, a builder in detergents, or as a monomer for specialty polymers, analogous to other polycarboxylic acids.
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process from "cradle to grave." This includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal or recycling. For a chemical like HTCA, an LCA would quantify its environmental footprint, including its global warming potential, energy consumption, and toxicity.
Comparative Life Cycle Assessment Data
The following table provides a comparative summary of key environmental impact indicators for HTCA and selected alternatives. The alternatives—citric acid, adipic acid, and succinic acid—are chosen for their structural or functional similarities as polycarboxylic acids.
Note: Data for this compound are hypothetical and for illustrative purposes only.
| Impact Category | This compound (Hypothetical) | Citric Acid (Bio-based) | Adipic Acid (Petrochemical) | Adipic Acid (Bio-based from Lignin) | Succinic Acid (Bio-based from Sugarcane) |
| Production Pathway | Petrochemical Synthesis (assumed) | Fermentation of carbohydrates | Oxidation of cyclohexane | Lignin upgrading | Fermentation of sugarcane |
| Global Warming Potential (kg CO2 eq./kg) | 8.0 - 12.0 | 6.0 - 9.0[4] | 12.9[5] | 0.77 - 4.87[5][6][7] | 1.39[8] |
| Non-Renewable Energy Use (MJ/kg) | 150 - 200 | Data not available | Data not available | Data not available | Significantly lower than fossil-based[9] |
| Key Environmental Hotspots | Synthesis precursors, solvent use, energy for purification | Agricultural feedstock production, fermentation energy | Nitrous oxide (N2O) emissions, a potent greenhouse gas[10] | Sodium hydroxide and heating needs[6][7] | Agricultural stage (pesticides, fertilizers), purification[11] |
Experimental Protocols for Life Cycle Assessment
Conducting a comprehensive LCA for a chemical like this compound involves four main phases as defined by ISO 14040 and 14044 standards.
Phase 1: Goal and Scope Definition
-
Objective: To quantify the cradle-to-gate environmental impacts of producing 1 kg of this compound.
-
Functional Unit: 1 kg of purified this compound.
-
System Boundaries: The assessment will include the extraction of raw materials, all chemical synthesis steps, purification processes, energy and ancillary material inputs, and waste treatment. It will exclude transportation, use phase, and end-of-life impacts.
Phase 2: Life Cycle Inventory (LCI)
-
Data Collection:
-
Inputs: Quantify all raw materials (e.g., precursors, solvents, catalysts), energy (electricity, natural gas), and water consumed per functional unit.
-
Outputs: Quantify the main product, co-products, by-products, atmospheric emissions (e.g., CO2, N2O, VOCs), waterborne emissions, and solid waste generated.
-
-
Process Modeling: Use process simulation software (e.g., Aspen Plus) to model the production process based on laboratory or pilot-scale data to determine mass and energy balances.
Phase 3: Life Cycle Impact Assessment (LCIA)
-
Selection of Impact Categories: Choose relevant environmental impact categories. Common categories include:
-
Global Warming Potential (GWP100)
-
Acidification Potential
-
Eutrophication Potential
-
Ozone Depletion Potential
-
Photochemical Ozone Creation Potential
-
-
Classification and Characterization: Assign the LCI data to the selected impact categories and use characterization factors (e.g., from ReCiPe or TRACI methodologies) to calculate the potential environmental impacts. For instance, greenhouse gas emissions are converted to CO2 equivalents.[11]
Phase 4: Interpretation
-
Identification of Hotspots: Analyze the LCIA results to identify the life cycle stages or specific inputs that contribute most significantly to the environmental impacts.
-
Sensitivity Analysis: Vary key assumptions in the model (e.g., energy source, reaction yield) to assess their influence on the results.
Visualizations
The following diagrams illustrate the conceptual frameworks for the life cycle of a chemical product and the workflow of a Life Cycle Assessment.
Caption: A diagram illustrating the cradle-to-grave life cycle of a chemical product.
Caption: A workflow diagram for conducting a Life Cycle Assessment (LCA).
References
- 1. This compound | 1572-40-3 [m.chemicalbook.com]
- 2. This compound | C9H14O6 | CID 14795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]
- 4. kasel.com [kasel.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. gup.ub.gu.se [gup.ub.gu.se]
- 11. Life Cycle Analysis of Succinic Acid Production in the Brazilian Biorefinery Context [ideas.repec.org]
A Comparative Guide to Validating the Purity and Structural Integrity of Synthesized Hexane-1,3,6-tricarboxylic Acid
This guide provides a comprehensive comparison of standard analytical methods for the validation of synthesized Hexane-1,3,6-tricarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require robust techniques for quality control and structural verification. The following sections detail the experimental protocols, comparative data, and logical workflows for the most effective analytical techniques.
Comparison of Analytical Methods
The validation of this compound relies on a multi-faceted approach, where each analytical technique provides unique insights into the compound's purity and structure. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural elucidation, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Fourier-Transform Infrared Spectroscopy (FTIR) complements these by identifying key functional groups.
Quantitative Data Summary
The following table summarizes the expected outcomes from each analytical method for a pure sample of this compound.
| Analytical Method | Parameter | Expected Result for this compound (C₉H₁₄O₆) | Information Provided |
| ¹H NMR | Chemical Shift (δ) | ~12.0-12.5 ppm (3H, -COOH), ~2.2-2.5 ppm (3H, -CH-COOH), ~1.4-1.8 ppm (8H, -CH₂-) | Structural Integrity, Proton Environment |
| ¹³C NMR | Chemical Shift (δ) | ~175-180 ppm (-COOH), ~40-45 ppm (-CH-COOH), ~25-35 ppm (-CH₂-) | Structural Integrity, Carbon Backbone |
| Mass Spectrometry (ESI-) | m/z | 217.07 [M-H]⁻, 239.05 [M+Na-2H]⁻ | Molecular Weight Confirmation |
| HPLC (Reverse Phase) | Purity | >95% (typically) | Quantitative Purity Assessment |
| FTIR | Wavenumber (cm⁻¹) | 2500-3300 (broad, O-H stretch), 1700-1725 (C=O stretch) | Functional Group Identification |
| Elemental Analysis | % Composition | C: 49.54%, H: 6.47%, O: 44.00% | Elemental Composition Confirmation |
| Melting Point | Temperature (°C) | ~118-122 °C | Preliminary Purity Indication |
Experimental Workflow and Method Comparison
The validation process typically follows a logical sequence, starting with crude sample analysis and progressing to fine purification and final validation. The diagram below illustrates a standard workflow for the characterization of synthesized this compound.
Caption: Experimental workflow for synthesis, purification, and validation.
The choice of analytical methods depends on the specific question being addressed. The following diagram compares the primary applications of each technique in the context of purity and structural validation.
Caption: Comparison of primary and secondary applications of analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the synthesized compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.
-
Data Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
¹H NMR Acquisition: Acquire spectra with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled sequence, a relaxation delay of 2 seconds, and accumulating over 1024 scans.
-
Data Analysis: Process the spectra using appropriate software. The chemical shifts, coupling constants, and integrations of the peaks are used to confirm the proton and carbon environments within the molecule, verifying its structural integrity.
Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of the synthesized compound.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Negative ion mode (ESI-) is typically preferred for carboxylic acids.
-
Sample Infusion: Dissolve the sample (0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water and infuse directly into the source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 217.07. Adducts, such as [M+Na-2H]⁻, may also be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) after dissolving in a volatile solvent, or as a KBr pellet.
-
Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, the presence of a very broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1700-1725 cm⁻¹) are indicative of the carboxylic acid functional groups.
Safety Operating Guide
Proper Disposal of Hexane-1,3,6-tricarboxylic Acid in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Hexane-1,3,6-tricarboxylic Acid.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on established guidelines for the disposal of laboratory acids and should be adapted to comply with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound Waste."
-
Do not mix this waste with other chemical waste streams, particularly bases, oxidizing agents, or solvents, to prevent potentially hazardous reactions.
2. In-Lab Neutralization for Small Quantities (Under 100g): For small quantities of this compound, in-lab neutralization can be a viable disposal method. This process should only be carried out by personnel trained in handling acidic substances.
-
Dilution: Slowly and cautiously dilute the this compound with a large volume of cold water (at least a 1:10 ratio of acid to water) in a suitable container, such as a large beaker. This helps to control the exothermic reaction during neutralization.
-
Neutralization: While stirring continuously, slowly add a weak base, such as a 5% sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.
-
pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be within a neutral range, typically between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized and does not contain any other hazardous materials, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
3. Disposal of Large Quantities or Contaminated Waste: For larger quantities of this compound or waste that is contaminated with other hazardous materials (e.g., heavy metals), in-lab neutralization is not recommended.
-
Secure Containment: Store the waste in a clearly labeled, sealed, and compatible container.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide the disposal company with as much information as possible about the chemical composition of the waste.
Quantitative Data Summary
| Disposal Method | Applicable Quantity | Key Procedural Steps | Final Disposition |
| In-Lab Neutralization | Small (< 100g) | 1. Dilute with water (1:10 ratio). 2. Slowly add a weak base (e.g., 5% sodium bicarbonate). 3. Monitor pH to reach a neutral range (6.0-8.0). | Sewer disposal with excess water (pending local regulations). |
| Professional Disposal | Large (> 100g) or Contaminated | 1. Store in a labeled, sealed, and compatible container. 2. Do not mix with other waste streams. 3. Contact a licensed hazardous waste disposal provider. | Off-site treatment and disposal in compliance with environmental regulations. |
Experimental Protocol: Neutralization of Carboxylic Acid Waste
This protocol provides a detailed methodology for the in-lab neutralization of small quantities of this compound.
Materials:
-
This compound waste
-
Large glass beaker (at least 2L)
-
Stir bar and magnetic stir plate
-
5% Sodium bicarbonate solution (or other suitable weak base)
-
Calibrated pH meter or pH indicator strips
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
-
Access to a chemical fume hood and a sink with running water
Procedure:
-
Don all required PPE and perform the entire procedure within a chemical fume hood.
-
Place the stir bar in the large beaker and place the beaker on the magnetic stir plate.
-
Carefully pour the this compound waste into the beaker.
-
Slowly add cold water to the beaker to dilute the acid. A 1:10 acid-to-water ratio is recommended.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the 5% sodium bicarbonate solution to the stirring acidic solution. Be mindful of potential foaming or gas evolution (carbon dioxide).
-
Periodically stop the addition of the base and measure the pH of the solution.
-
Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.
-
Once the desired pH is achieved, turn off the stir plate and remove the stir bar.
-
The neutralized solution can now be poured down the sanitary sewer, followed by a large volume of running water, as permitted by local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.
Essential Safety and Logistical Information for Handling Hexane-1,3,6-tricarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Hexane-1,3,6-tricarboxylic acid, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Splash-proof chemical goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | Protects against splashes of the chemical which can cause serious eye damage. |
| Hand Protection | Nitrile or butyl rubber gloves are highly recommended.[2] Heavy nitrile or other impervious gloves should be worn when handling concentrated solutions.[1] | Provides a barrier against skin contact. Carboxylic acids can be corrosive and cause skin irritation.[3][4] |
| Body Protection | A lab coat is the minimum requirement.[1] For tasks with a higher risk of splashes, an impervious apron should be worn over the lab coat.[1] Acid-resistant suits made from materials like PVC or neoprene offer more comprehensive protection.[2] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if work is conducted in a well-ventilated area or a fume hood.[5] If vapors or aerosols are generated, a respirator with an appropriate cartridge may be necessary.[2][6] | While carboxylic acids are generally weak acids, inhalation of vapors can cause respiratory irritation.[2][3] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting.[5] For situations with a risk of large spills, acid-resistant boots made of rubber or PVC are recommended.[2] | Protects the feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
-
Preparation :
-
Before handling the chemical, ensure that you have read and understood the available safety information.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Locate the nearest eyewash station and safety shower before starting any work.[1]
-
Assemble all necessary equipment and PPE.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
When transferring the chemical, do so carefully to avoid splashing. Use a secondary container for transporting breakable containers.[1]
-
Always add acid to water, never the other way around, when preparing solutions.[1]
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[6]
-
-
In Case of a Spill :
-
For small spills, they can be cleaned up by the person who caused the spill, wearing appropriate PPE.[1]
-
Do not attempt to clean up large spills. Restrict access to the area and follow your institution's emergency procedures.[1]
-
Never attempt to neutralize an acid spill with a base without proper training and materials.[5]
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Contaminated Materials : Dispose of as unused product.[7] This includes any contaminated wipes, gloves, or other disposable materials.
-
Waste Containers : Place all waste in a suitable, closed, and properly labeled container for disposal according to local regulations.[7]
-
General Guidance : Do not let the product enter drains.[7] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 2. leelinework.com [leelinework.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 5. earth.utah.edu [earth.utah.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
